(4-Carbamoyl-2-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
(4-carbamoyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUCXBQJEJTERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660308 | |
| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-22-2 | |
| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Carbamoyl-2-fluorophenyl)boronic acid (CAS: 874289-22-2): A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery
(4-Carbamoyl-2-fluorophenyl)boronic acid is a highly functionalized synthetic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features—a carbamoyl group, a fluorine substituent ortho to the boronic acid, and the boronic acid moiety itself—make it a valuable reagent for the synthesis of complex organic molecules, particularly in the development of targeted therapies. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. This guide provides a comprehensive technical overview of this compound, including its synthesis, properties, and critical applications, with a particular focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 874289-22-2 |
| Molecular Formula | C₇H₇BFNO₃ |
| Molecular Weight | 182.94 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Synonyms | 4-Borono-3-fluorobenzamide, 4-Carbamoyl-2-fluorobenzeneboronic acid |
-
¹H NMR (DMSO-d₆): Expected signals would include distinct aromatic protons, with coupling patterns influenced by the fluorine and carbamoyl substituents, as well as broad signals for the B(OH)₂ and CONH₂ protons.
-
¹³C NMR (DMSO-d₆): Aromatic carbons will show characteristic shifts, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The carbonyl carbon and the carbon bearing the boronic acid group would also be identifiable.
-
¹⁹F NMR (DMSO-d₆): A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the phenyl ring.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Synthesis of this compound
While a specific, detailed experimental procedure for the synthesis of this compound is not widely published, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted phenylboronic acids. A common strategy involves the borylation of an appropriately substituted aryl halide or triflate.
A likely synthetic pathway starts from 4-bromo-3-fluorobenzamide. This starting material can be subjected to a Miyaura borylation reaction, which involves a palladium-catalyzed coupling with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to afford the desired boronic acid.
Experimental Protocol: Proposed Synthesis via Miyaura Borylation
Step 1: Miyaura Borylation of 4-Bromo-3-fluorobenzamide
-
To a flame-dried Schlenk flask, add 4-bromo-3-fluorobenzamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the crude boronate ester in a mixture of acetone and water.
-
Add an acid, such as hydrochloric acid, and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
The aqueous layer may be extracted with an organic solvent like ethyl acetate.
-
The product can be isolated by crystallization or precipitation upon adjusting the pH or by purification via column chromatography.
Caption: Proposed synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
Mechanistic Considerations and Causality in Experimental Choices
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for a successful coupling, especially when dealing with electronically-deficient boronic acids like the title compound.
-
Catalyst Selection: The electron-withdrawing nature of the fluorine and carbamoyl groups can slow down the transmetalation step. Therefore, electron-rich and sterically demanding phosphine ligands (e.g., SPhos, XPhos) are often employed to accelerate both the oxidative addition and reductive elimination steps. Pre-catalysts that readily form the active Pd(0) species are also preferred.
-
Base Selection: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and the extent of side reactions. For sensitive substrates, a weaker base may be necessary to minimize decomposition.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.
The Challenge of Protodeboronation
A significant side reaction that can occur with electron-deficient arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and a reduction in the yield of the desired coupled product. The presence of an ortho-fluorine substituent can exacerbate this issue. To mitigate protodeboronation, it is crucial to:
-
Use anhydrous solvents and reagents where possible.
-
Carefully select the base and reaction temperature to favor the cross-coupling pathway.
-
Employ a highly active catalyst to ensure that the rate of cross-coupling is significantly faster than the rate of protodeboronation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Application: Synthesis of the PARP Inhibitor Talazoparib
A prominent application of this compound and its derivatives is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. Talazoparib (BMN-673), a potent PARP1/2 inhibitor, is a prime example.[1] While the exact synthetic route utilizing CAS 874289-22-2 may be proprietary, the core structure of Talazoparib contains a fluorophenyl group that can be introduced via a Suzuki-Miyaura coupling.
Patents describing the synthesis of Talazoparib often involve the coupling of a boronic acid or ester with a complex heterocyclic halide.[1] The (4-Carbamoyl-2-fluorophenyl) moiety is a key pharmacophore that interacts with the PARP enzyme. The ability to efficiently construct this biaryl linkage is therefore critical to the overall synthesis.
The following scheme illustrates a plausible final step in the synthesis of a Talazoparib precursor, based on analogous reactions found in the literature.
Caption: Illustrative Suzuki-Miyaura coupling in the synthesis of a Talazoparib precursor. (Note: Generic structures are used for illustrative purposes).
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its strategic use in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of biaryl structures that are key components of many therapeutic agents, including the PARP inhibitor Talazoparib. A thorough understanding of its properties, synthesis, and reactivity, including the challenges of protodeboronation, is essential for its successful application in the laboratory. As the demand for targeted therapies continues to grow, the importance of functionalized building blocks like this compound in medicinal chemistry is set to increase.
References
An In-depth Technical Guide to 4-Borono-3-fluorobenzamide: A Strategic Building Block in Modern Drug Discovery
Foreword: The Convergence of Fluorine and Boron in Advanced Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and boronic acid functionalities into molecular scaffolds represents a pinnacle of rational drug design. Fluorine's unique electronic properties can profoundly enhance metabolic stability, binding affinity, and lipophilicity, while the boronic acid group serves as an exceptionally versatile handle for constructing complex molecular architectures via cross-coupling reactions. 4-Borono-3-fluorobenzamide (also known as (4-carbamoyl-2-fluorophenyl)boronic acid) embodies the synergy of these two powerful moieties. This technical guide offers an in-depth exploration of the chemical properties, synthesis, and reactive potential of this high-value building block. It is designed to provide researchers, medicinal chemists, and process development scientists with the authoritative, field-proven insights necessary to effectively harness this reagent in the synthesis of next-generation therapeutics.
Core Physicochemical and Structural Characteristics
A comprehensive understanding of a reagent's fundamental properties is the bedrock of its successful application. 4-Borono-3-fluorobenzamide is a solid, typically appearing as a white to off-white powder. Its core identifiers and key physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 871126-27-1 | [1] |
| Synonym | This compound | [1] |
| Molecular Formula | C₇H₇BFNO₃ | [1] |
| Molecular Weight | 182.95 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at 2-8°C under an inert atmosphere | [2] |
The molecule's structure is distinguished by a benzamide core, substituted with a boronic acid at position 4 and a fluorine atom at position 3. This specific arrangement has profound implications for its reactivity. The electron-withdrawing fluorine atom ortho to the boronic acid increases the Lewis acidity of the boron center, which can significantly influence the kinetics of transmetalation in cross-coupling reactions. The amide group provides a hydrogen-bond donor and acceptor site, impacting solubility and offering a potential interaction point with biological targets.
Synthesis and Spectroscopic Profile
The synthesis of 4-Borono-3-fluorobenzamide is not widely detailed in standard literature but can be reliably achieved through a well-established organometallic sequence starting from a readily available halogenated precursor.
Recommended Synthetic Workflow
The most logical and practiced approach involves a halogen-metal exchange of a suitable 4-halo-3-fluorobenzamide, followed by borylation and subsequent hydrolysis. 4-Bromo-3-fluorobenzamide is a common and effective starting material for this transformation.
References
An In-Depth Technical Guide to (4-Carbamoyl-2-fluorophenyl)boronic acid: Properties, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Carbamoyl-2-fluorophenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features—a carbamoyl group and a fluorine atom positioned ortho to the boronic acid moiety—impart distinct physicochemical properties that are highly advantageous for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its application in a key synthetic transformation, and insights into its role in the synthesis of advanced pharmaceutical agents.
Core Physicochemical Properties
The utility of this compound in organic synthesis is underpinned by its specific molecular structure and resulting chemical properties. A thorough understanding of these characteristics is essential for its effective application in research and development.
Molecular Structure and Weight
The fundamental identity of this compound is defined by its molecular formula and weight.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BFNO₃ | [1] |
| Molecular Weight | 182.94 g/mol | [1] |
| CAS Number | 874289-22-2 | [1] |
| IUPAC Name | This compound |
The presence of the electron-withdrawing fluorine atom and the hydrogen-bonding capable carbamoyl group significantly influences the reactivity of the boronic acid, making it a versatile reagent in cross-coupling reactions.
Figure 1: 2D structure of this compound.
Application in the Synthesis of PARP Inhibitors: The Case of Rucaparib
A prominent and highly relevant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most notable examples is its use as a key intermediate in the synthesis of Rucaparib, an FDA-approved drug for the treatment of ovarian and prostate cancers[2].
The synthesis of Rucaparib often involves a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds[3]. In this context, this compound is coupled with a suitable heterocyclic partner, such as a bromo-indazole derivative, to construct the core scaffold of the final drug molecule.
The Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl compounds. The general catalytic cycle provides a framework for understanding the specific application of this compound.
Figure 2: Generalized Suzuki-Miyaura catalytic cycle.
Field-Proven Experimental Protocol: Synthesis of a Rucaparib Intermediate
The following is a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a bromo-indazole derivative, a key step in the synthesis of Rucaparib. This protocol is adapted from established synthetic routes and exemplifies a self-validating system through the formation of a well-characterized intermediate.
Materials and Reagents
-
This compound (1.1 eq.)
-
5-Bromo-1H-indazole (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq.)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Step-by-Step Procedure
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1H-indazole (1.0 mmol), this compound (1.1 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Solvent Addition : To the flask, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Degassing : Subject the reaction mixture to three cycles of vacuum and backfilling with the inert gas to ensure the removal of oxygen.
-
Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-(1H-indazol-4-yl)-3-fluorobenzamide.
This protocol provides a reliable method for the synthesis of a key Rucaparib intermediate, demonstrating the practical utility of this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. While a publicly available ¹H NMR spectrum for this specific compound is not readily found in the searched literature, related structures such as 2-fluorophenylboronic acid show characteristic signals that can be used for comparative purposes[4][5]. The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct aromatic proton signals influenced by the fluorine, carbamoyl, and boronic acid groups, as well as exchangeable protons from the -B(OH)₂ and -CONH₂ moieties.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Identification : May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage : Store in a cool, dry place away from moisture and oxidizing agents. It is recommended to store under an inert atmosphere.
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier[3].
Conclusion
This compound is a high-value reagent for medicinal chemists and drug development professionals. Its molecular weight of 182.94 g/mol and its unique trifunctionalized structure make it an ideal building block for introducing specific pharmacophoric features into complex molecules. Its successful application in the synthesis of the PARP inhibitor Rucaparib via Suzuki-Miyaura coupling highlights its significance in the development of modern therapeutics. The provided experimental protocol offers a practical and field-proven methodology for its use, underscoring its reliability and importance in the synthetic chemist's toolkit.
References
- 1. This compound - CAS:874289-22-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR [m.chemicalbook.com]
Spectroscopic data for (4-Carbamoyl-2-fluorophenyl)boronic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Carbamoyl-2-fluorophenyl)boronic acid
Abstract
This compound (CAS No. 874289-22-2) is a key building block in contemporary drug discovery and materials science, valued for its unique substitution pattern which imparts specific steric and electronic properties. Its utility in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates rigorous structural confirmation and purity assessment. This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical principles, present field-proven experimental protocols, and offer an expert-level interpretation of the expected spectral data, grounded in authoritative sources and analysis of analogous structures. This document is intended for researchers, chemists, and quality control professionals who require a definitive understanding of this compound's structural identity.
Molecular Structure and Spectroscopic Implications
The structure of this compound features a 1,2,4-trisubstituted benzene ring. The interplay between the electron-withdrawing fluorine atom, the resonance-donating/inductively-withdrawing carbamoyl group, and the amphiphilic boronic acid moiety creates a distinct electronic environment. Each functional group provides a unique spectroscopic handle, allowing for unambiguous characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of this molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical; DMSO-d₆ is highly recommended as it effectively solubilizes the compound and its exchangeable protons (B(OH)₂, CONH₂) are often observable.
-
Sample Preparation : Accurately weigh ~10-15 mg of this compound and dissolve in ~0.7 mL of high-purity DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as the internal reference (0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used, though modern spectrometers can reference internally.
-
Instrument Parameters :
-
Spectrometer : A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.
-
¹H NMR : Acquire with a spectral width of ~16 ppm, a 30° pulse angle, and a relaxation delay of 2-5 seconds. 16-32 scans are typically sufficient.
-
¹³C NMR : Acquire with proton decoupling. A spectral width of ~220 ppm and a longer relaxation delay (5-10 s) may be needed for quaternary carbons. Several hundred to a few thousand scans are often required.
-
¹⁹F NMR : Acquire with proton decoupling. The spectral window should be wide (~200 ppm) to ensure the signal is captured.[1]
-
¹¹B NMR : Use a quartz NMR tube to avoid background signals from borosilicate glass. A spectral width of ~200 ppm centered around 30 ppm is a good starting point.
-
Data Interpretation and Analysis
¹H NMR Spectroscopy
The proton spectrum provides key information on the aromatic substitution pattern and the nature of the labile protons.
-
Aromatic Region (δ 7.5-8.5 ppm) : The three aromatic protons (H3, H5, H6) will form a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings.
-
H3 : Expected to be a doublet of doublets, coupled to H5 (small, meta coupling, J ≈ 2-3 Hz) and the adjacent fluorine (larger, ortho coupling, J ≈ 8-10 Hz).
-
H5 : Will appear as a multiplet, coupled to H3 (meta, J ≈ 2-3 Hz), H6 (ortho, J ≈ 8-9 Hz), and the fluorine atom (meta, J ≈ 5-7 Hz).
-
H6 : Expected to be a triplet or doublet of doublets, coupled to H5 (ortho, J ≈ 8-9 Hz) and the fluorine atom (para, J ≈ 1-3 Hz).
-
-
Amide Protons (-CONH₂) : Two broad singlets are expected, typically in the range of δ 7.5-8.5 ppm. Their chemical shift can be concentration and temperature-dependent.
-
Boronic Acid Protons (-B(OH)₂) : A broad singlet, often in the range of δ 8.0-8.5 ppm in DMSO-d₆. This signal will disappear upon addition of a drop of D₂O, a key validation step.
¹³C NMR Spectroscopy
The carbon spectrum confirms the carbon skeleton and the electronic effects of the substituents.[2][3]
-
Aromatic Carbons (δ 115-165 ppm) : Six distinct signals are expected.
-
C-F (C2) : This signal will be a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will be the most downfield of the C-H carbons due to the electronegativity of fluorine.
-
C-B (C1) : A broad, low-intensity signal due to quadrupolar relaxation from the attached boron atom. Its chemical shift is typically around δ 130-140 ppm but is often difficult to observe.[4]
-
C-CONH₂ (C4) : A quaternary carbon signal, identifiable through 2D NMR (HMBC).
-
Other aromatic carbons will show smaller C-F couplings (²JCF, ³JCF, ⁴JCF).
-
-
Carbamoyl Carbon (-CONH₂) : Expected around δ 165-170 ppm.
¹⁹F NMR Spectroscopy
This is a crucial experiment for confirming the presence and position of the fluorine atom.[1][5]
-
A single resonance is expected. For fluorobenzenes, the chemical shift is highly sensitive to the other substituents. For a 2-fluoro substituted system, the signal is typically in the range of δ -110 to -130 ppm (relative to CFCl₃).[6][7]
-
The signal may appear as a multiplet due to couplings with the ortho, meta, and para protons.
¹¹B NMR Spectroscopy
This spectrum confirms the chemical environment of the boron atom.
-
For a tricoordinate (sp²) boronic acid, a single, broad resonance is expected between δ 28-33 ppm.[8] The broadness is due to quadrupolar relaxation.
-
The chemical shift provides confidence that the boronic acid is not in a tetrahedral (sp³) boronate ester or borate form under the experimental conditions.
Summary of Expected NMR Data
| Technique | Expected Chemical Shift (δ, ppm) | Key Splitting Patterns / Notes |
| ¹H NMR | 7.5 - 8.5 (Aromatic) | Complex multiplets due to H-H and H-F couplings. |
| 7.5 - 8.5 (CONH₂) | Two broad singlets, exchangeable with D₂O. | |
| 8.0 - 8.5 (B(OH)₂) | Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | 165 - 170 (C=O) | Quaternary carbonyl carbon. |
| ~160 (d, C-F) | Doublet, large ¹JCF coupling (~250 Hz). | |
| 115 - 140 (Aromatic C, C-B) | Remaining aromatic signals, C-B is often broad/unobserved. | |
| ¹⁹F NMR | -110 to -130 | Multiplet due to couplings with aromatic protons. |
| ¹¹B NMR | 28 - 33 | Broad singlet, characteristic of sp² boronic acid. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of the key functional groups in the molecule.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
Instrument Setup : Record a background spectrum of the clean ATR crystal (diamond or germanium).
-
Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition : Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Interpretation and Analysis
The IR spectrum is interpreted by assigning characteristic absorption bands to specific molecular vibrations.
-
O-H Stretch (Boronic Acid) : A very broad and strong absorption band is expected from 3500 to 3200 cm⁻¹, characteristic of the hydrogen-bonded -B(OH)₂ group.[9][10]
-
N-H Stretch (Amide) : Two distinct, medium-intensity sharp peaks are expected in the 3400-3150 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amide (-CONH₂) group.[11] These often appear superimposed on the broader O-H stretch.
-
C=O Stretch (Amide I Band) : A very strong and sharp absorption band is expected between 1680 and 1640 cm⁻¹. This is one of the most prominent peaks in the spectrum.[11][12]
-
N-H Bend (Amide II Band) : A strong band located around 1640-1600 cm⁻¹, resulting from the scissoring motion of the -NH₂ group.[11]
-
Aromatic C=C Stretches : Medium intensity peaks in the 1600-1450 cm⁻¹ region.
-
B-O Stretch : A very strong and broad absorption between 1380 and 1310 cm⁻¹ is characteristic of the B-O single bond stretch.[13][14]
-
C-F Stretch : A strong, sharp band is expected in the 1250-1150 cm⁻¹ region, indicative of the aryl-fluorine bond.
Summary of Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (from B(OH)₂) |
| 3400 - 3150 | Medium, Sharp | N-H Stretch (from CONH₂) (Two bands) |
| 1680 - 1640 | Very Strong | C=O Stretch (Amide I) |
| 1640 - 1600 | Strong | N-H Bend (Amide II) |
| 1380 - 1310 | Very Strong | B-O Stretch |
| 1250 - 1150 | Strong | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula, serving as the final piece of structural validation.
Experimental Protocol: ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like boronic acids, minimizing in-source fragmentation.
-
Sample Preparation : Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Instrumentation : Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition : Acquire spectra in both positive and negative ion modes. Positive mode is expected to show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻ or adducts like [M+HCOO]⁻.
Data Interpretation and Analysis
-
Molecular Formula : C₇H₇BFNO₃
-
Monoisotopic Mass : 183.0503
-
Molecular Ion :
-
In positive ESI mode, the primary ion observed should be [M+H]⁺ at m/z 184.0576 .
-
High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, which validates the elemental formula.
-
-
Boron Isotopic Pattern : Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). Therefore, the molecular ion peak will be accompanied by a smaller peak at one mass unit lower ([M-1]+H)⁺ with an intensity of approximately 20-25% of the main peak. This isotopic signature is a definitive confirmation of a boron-containing compound.
-
Fragmentation : While ESI is soft, some fragmentation can be induced. Common neutral losses for boronic acids include the loss of water (H₂O, -18 Da) and formic acid (HCOOH, -46 Da) from the boronic acid moiety.[15][16] Cleavage of the C-B bond or loss of the carbamoyl group are also possible fragmentation pathways under CID (Collision-Induced Dissociation) conditions.[17][18]
Caption: Workflow for the integrated spectroscopic analysis of the title compound.
Conclusion
The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. NMR spectroscopy provides the atomic-level connectivity, IR spectroscopy confirms the presence of all key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. By following the robust protocols and interpretive guidelines presented in this document, researchers can ensure the identity, purity, and quality of this critical chemical building block for its intended applications.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. colorado.edu [colorado.edu]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chemguide.co.uk [chemguide.co.uk]
The Emergence of a Key Building Block: A Technical Guide to (4-Carbamoyl-2-fluorophenyl)boronic acid
Introduction: The Strategic Importance of Functionalized Boronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and robust platform for the construction of complex molecular architectures. (4-Carbamoyl-2-fluorophenyl)boronic acid stands as a testament to the evolution of this class of reagents, embodying a carefully orchestrated arrangement of functional groups designed to address specific challenges in drug design, particularly in the realm of targeted cancer therapy.
This technical guide provides an in-depth exploration of the discovery, synthesis, and critical applications of this compound. We will delve into its historical context, provide detailed synthetic protocols, and illuminate its instrumental role in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, talazoparib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key synthetic intermediate.
Part 1: Discovery and Historical Context - A Tale of Targeted Therapy
The discovery of this compound is not an isolated event but is intrinsically interwoven with the development of a new generation of targeted cancer therapies. Its genesis can be traced to the research efforts at BioMarin Pharmaceutical Inc. aimed at discovering potent inhibitors of PARP enzymes.[1] PARP proteins are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP in such cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[2][3]
The design of talazoparib, a highly potent PARP inhibitor, necessitated the synthesis of a specific biaryl core structure. The strategic incorporation of a fluorinated and carbamoylated phenylboronic acid was a key design element. The fluorine atom can enhance metabolic stability and binding affinity, while the carbamoyl group provides a crucial interaction point within the enzyme's active site.
The first public disclosure of a synthetic route leading to talazoparib, and by extension, involving a precursor that would generate this compound or a derivative thereof, appeared in the patent literature, notably in international patent application WO 2010/017055, filed by BioMarin Pharmaceutical Inc.[4] A more detailed account of the discovery and synthesis of talazoparib, which solidified the importance of its boronic acid precursor, was later published in the Journal of Medicinal Chemistry in 2016 by Wang and colleagues.[1] This work detailed the structure-activity relationships that led to the identification of talazoparib as a clinical candidate.[1]
Part 2: Synthesis and Characterization - A Step-by-Step Guide
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the introduction of the boronic acid functionality onto a pre-functionalized aromatic ring. While the primary literature on talazoparib does not provide a separate, detailed protocol for the boronic acid in isolation, the synthetic route can be inferred from the experimental sections of key publications and patents.
A plausible and commonly employed approach for the synthesis of ortho-substituted fluorophenylboronic acids involves a directed ortho-metalation strategy or a halogen-metal exchange followed by borylation.[5]
Illustrative Synthetic Protocol:
The following protocol is a representative synthesis based on established methodologies for analogous compounds.
Step 1: Synthesis of 3-Fluoro-4-cyanobenzonitrile
This step would typically start from a commercially available fluorinated aromatic compound, which is then functionalized to introduce the cyano and carbamoyl precursors.
Step 2: Conversion to this compound
A common method for this transformation is a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a suitable starting material, such as 2-fluoro-4-bromobenzamide, in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere of nitrogen.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of a strong organolithium base, typically n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.
-
Borylation: A solution of a trialkyl borate, such as triisopropyl borate, in anhydrous THF is then added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is allowed to stir at -78 °C for a period before being allowed to warm slowly to room temperature.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is then stirred vigorously to facilitate the hydrolysis of the boronate ester to the desired boronic acid.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₇BFNO₃ | 182.95 | White to off-white solid |
Part 3: Application in the Synthesis of Talazoparib and Mechanism of Action
The primary and most significant application of this compound is as a key building block in the synthesis of talazoparib.[6][7]
Suzuki-Miyaura Coupling in Talazoparib Synthesis:
In the synthesis of talazoparib, this compound (or its corresponding pinacol ester) undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic partner. This reaction forms the central biaryl linkage that is critical for the drug's activity.
Experimental Workflow: Suzuki-Miyaura Coupling
Mechanism of Action of Talazoparib: The Role of PARP Inhibition
Talazoparib exerts its potent anticancer effects through a dual mechanism of action targeting PARP enzymes.[8][9][10]
-
Catalytic Inhibition: Talazoparib binds to the catalytic domain of PARP1 and PARP2, preventing them from synthesizing poly(ADP-ribose) chains. This inhibition blocks the recruitment of other DNA repair proteins to the site of single-strand breaks.[9][11]
-
PARP Trapping: Perhaps more critically, talazoparib "traps" PARP enzymes on the DNA at the site of single-strand breaks. This prevents the dissociation of the PARP-DNA complex, creating a physical obstruction that leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks.[9][10]
In cancer cells with BRCA1/2 mutations, the inability to repair these double-strand breaks via homologous recombination results in genomic instability and apoptotic cell death.[2][3]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Conclusion: A Versatile Building Block for Future Innovations
This compound exemplifies the rational design of chemical building blocks tailored for specific applications in drug discovery. Its discovery and development are inextricably linked to the successful creation of the potent PARP inhibitor, talazoparib. The strategic placement of its functional groups highlights the nuanced understanding of structure-activity relationships that drives modern medicinal chemistry. As our comprehension of disease biology deepens, the demand for such precisely engineered synthetic intermediates will undoubtedly continue to grow, paving the way for the next generation of targeted therapeutics.
References
- 1. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 4. AU2009279944B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 5. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. medkoo.com [medkoo.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
(4-Carbamoyl-2-fluorophenyl)boronic Acid: A Technical Guide to Advanced Research Applications
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern chemical synthesis and drug discovery, the strategic selection of building blocks is paramount. Molecules that offer a confluence of desirable properties—tunable reactivity, metabolic stability, and versatile synthetic handles—are the cornerstones of innovation. (4-Carbamoyl-2-fluorophenyl)boronic acid (CAS: 874289-22-2) has emerged as one such cornerstone.[1] Its structure, featuring a trifecta of functional motifs—a reactive boronic acid, an electron-withdrawing fluorine atom, and a hydrogen-bond-donating carbamoyl group—positions it as a high-value intermediate for creating complex, biologically active compounds and advanced materials.
This guide moves beyond a simple cataloging of properties. It is designed as a strategic dossier for the research professional, elucidating not only what is known about this molecule but, more importantly, what can be explored. We will dissect its inherent chemical logic, provide field-proven experimental frameworks, and outline promising, data-driven research trajectories in medicinal chemistry and materials science.
Part 1: Core Molecular Profile and Reactivity Insights
The utility of this compound stems from the interplay of its constituent parts. Understanding this interplay is critical to designing successful experiments.
Physicochemical Characteristics
A summary of the key properties of this solid, crystalline compound is presented below.
| Property | Value | Source |
| CAS Number | 874289-22-2 | [1] |
| Molecular Formula | C₇H₇BFNO₃ | [1] |
| Molecular Weight | 182.94 g/mol | [1] |
| Synonyms | 4-Borono-3-fluorobenzamide, 4-Carbamoyl-2-fluorobenzeneboronic acid | [1] |
| Form | Solid, white to off-white powder | [1] |
| Purity | Typically ≥98% (Commercially Available) | [1] |
The Causality of Reactivity: An Electronically Tuned Reagent
The reactivity of the boronic acid is not defined in isolation. It is significantly modulated by the electronic environment of the phenyl ring.
-
The Boronic Acid Moiety: This Lewis acidic group is the primary reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] For this reaction to proceed, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium center.[2]
-
The Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron atom. A key consequence is the lowering of the boronic acid's pKa compared to its non-fluorinated analog.[3] This is advantageous in two respects:
-
Biological Interactions: A lower pKa (closer to physiological pH) enhances the ability of the boronic acid to interact with biological diols (e.g., in sugars or glycoproteins) or key active site residues in enzymes.[4][5]
-
Reaction Kinetics: The electronic properties of fluorinated substituents can influence the rates of oxidative addition and transmetalation in coupling reactions, often leading to efficient and high-yield transformations.[6]
-
-
The Para-Carbamoyl Group: The amide (carbamoyl) functionality is a moderate electron-withdrawing group and, critically, a key pharmacophoric feature. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong, specific interactions with protein targets. Its presence is a defining feature of many potent enzyme inhibitors, including the blockbuster class of PARP inhibitors.
The combination of these groups makes this compound an electronically "tuned" reagent, primed for high-efficiency coupling while simultaneously embedding essential pharmacophoric and pharmacokinetic-enhancing features into the target molecule.
References
- 1. 4-Borono-3-fluorobenzamide | CymitQuimica [cymitquimica.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
A Technical Guide to 4-Borono-3-fluorobenzamide for Advanced Research and Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Borono-3-fluorobenzamide, a valuable building block in modern medicinal chemistry. This document delves into its commercial availability, synthesis, characterization, and strategic applications, with a focus on enabling its effective use in the laboratory.
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Concurrently, the boronic acid moiety has gained immense traction, largely due to its versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of crucial carbon-carbon bonds in complex molecules.[1][2][3]
4-Borono-3-fluorobenzamide emerges at the intersection of these two influential pharmacophores. The presence of the fluorine atom and the boronic acid group on the benzamide scaffold creates a trifecta of functionality, making it a highly sought-after reagent for the synthesis of novel bioactive compounds.[4] The benzamide core itself is a well-established pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities.[4] The strategic placement of the fluorine atom can significantly influence the electronic properties and metabolic stability of the molecule, while the boronic acid group serves as a versatile handle for introducing molecular diversity through cross-coupling reactions.[1][5]
This guide will provide a detailed exploration of the commercial landscape, synthesis, and practical application of 4-Borono-3-fluorobenzamide, empowering researchers to leverage its full potential in their drug discovery endeavors.
Commercial Availability and Supplier Landscape
4-Borono-3-fluorobenzamide is available from a number of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider not only the price but also the purity, available quantities, and the supplier's reputation for quality and consistency.
Below is a comparative table of representative suppliers for 4-Borono-3-fluorobenzamide and its key precursor, 4-Bromo-3-fluorobenzamide. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Compound | Supplier | CAS Number | Purity | Available Quantities |
| 4-Borono-3-fluorobenzamide | CP Lab Safety | 874289-39-1 | min 97% | 1 gram |
| 4-Bromo-3-fluorobenzamide | Sigma-Aldrich | 759427-20-8 | 98% | Inquire for sizes |
| 4-Bromo-3-fluorobenzamide | MySkinRecipes | 759427-20-8 | 96% | 250mg |
| 4-Bromo-3-fluorobenzamide | Boron Molecular | Not specified | 97% | Inquire for sizes |
Note: The availability of 4-Borono-3-fluorobenzamide can be more limited than its bromo-precursor. Researchers may need to consider synthesizing it from the more readily available 4-Bromo-3-fluorobenzamide.
Synthesis and Characterization
While detailed synthetic procedures for 4-Borono-3-fluorobenzamide are not abundantly available in peer-reviewed literature, a common and reliable method involves the borylation of the corresponding aryl halide, in this case, 4-Bromo-3-fluorobenzamide. The Miyaura borylation reaction is a well-established and robust method for this transformation.
Proposed Synthesis of 4-Borono-3-fluorobenzamide
The following is a proposed, detailed protocol for the synthesis of 4-Borono-3-fluorobenzamide from 4-Bromo-3-fluorobenzamide via a Miyaura borylation reaction. This protocol is based on established methods for similar transformations.
Reaction Scheme:
A proposed synthetic route.
Materials:
-
4-Bromo-3-fluorobenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Schlenk flask
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-Bromo-3-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pinacol ester of 4-Borono-3-fluorobenzamide.
-
Deprotection (if necessary): The pinacol ester can often be used directly in subsequent Suzuki-Miyaura coupling reactions. If the free boronic acid is required, the pinacol ester can be deprotected under acidic conditions.
Characterization and Quality Control
Ensuring the purity and identity of 4-Borono-3-fluorobenzamide is critical for the success of subsequent reactions. The following analytical techniques are recommended for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The amide protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR will provide information on all carbon atoms in the molecule. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.
-
¹⁹F NMR: Fluorine NMR is a crucial technique to confirm the presence and environment of the fluorine atom.
-
¹¹B NMR: Boron-11 NMR can be used to characterize the boronic acid or boronate ester functionality.
High-Performance Liquid Chromatography (HPLC):
A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of 4-Borono-3-fluorobenzamide. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid.[6][7] UV detection at an appropriate wavelength (e.g., 254 nm) would be suitable for quantification.
A typical HPLC workflow for purity analysis.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 4-Borono-3-fluorobenzamide in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl structures.[8][9] This reaction is highly valued for its mild conditions, functional group tolerance, and broad substrate scope.
General Protocol for Suzuki-Miyaura Coupling
The following is a general, detailed protocol for the Suzuki-Miyaura coupling of 4-Borono-3-fluorobenzamide with an aryl halide. This protocol should be optimized for specific substrates.
Reaction Scheme:
A general Suzuki-Miyaura coupling reaction.
Materials:
-
4-Borono-3-fluorobenzamide (or its pinacol ester)
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., aqueous potassium carbonate, K₂CO₃)
-
Solvent system (e.g., toluene and water)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), 4-Borono-3-fluorobenzamide (1.2 eq), and the palladium catalyst (0.02-0.05 eq).
-
Solvent and Base Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water) and the aqueous base (e.g., 2M K₂CO₃, 2.0 eq).
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography or recrystallization.
Conclusion
4-Borono-3-fluorobenzamide stands as a potent and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of a fluorinated benzamide scaffold and a boronic acid functionality provides a powerful platform for generating libraries of compounds with enhanced pharmacological properties. This guide has provided a comprehensive overview of its commercial availability, a plausible synthetic route, essential characterization techniques, and a detailed protocol for its application in the strategically important Suzuki-Miyaura cross-coupling reaction. By understanding and applying the principles and protocols outlined herein, researchers can effectively harness the potential of 4-Borono-3-fluorobenzamide to accelerate their drug discovery and development programs.
References
- 1. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
- 7. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of (4-Carbamoyl-2-fluorophenyl)boronic acid: A Detailed Guide to Miyaura Borylation
Abstract
This application note provides a comprehensive guide for the synthesis of (4-carbamoyl-2-fluorophenyl)boronic acid from 4-bromo-3-fluorobenzamide via a palladium-catalyzed Miyaura borylation reaction. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, safety guidelines for all reagents, and insights into process optimization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Arylboronic acids and their derivatives are indispensable building blocks in modern organic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The synthesis of functionalized arylboronic acids is therefore of significant interest. The Miyaura borylation reaction provides a robust and versatile method for the direct conversion of aryl halides to the corresponding boronate esters, which can then be hydrolyzed to the desired boronic acids.[1] This reaction is prized for its mild conditions and broad functional group tolerance, making it superior to methods involving highly reactive organolithium or Grignard reagents.[1]
This guide focuses on the synthesis of this compound, a key intermediate in the development of various therapeutic agents. The protocol herein describes the conversion of 4-bromo-3-fluorobenzamide using bis(pinacolato)diboron (B₂pin₂) as the boron source, catalyzed by a palladium complex in the presence of a mild base.
Reaction Overview and Mechanism
The core transformation is the palladium-catalyzed cross-coupling of 4-bromo-3-fluorobenzamide with bis(pinacolato)diboron. The reaction proceeds through a catalytic cycle that is characteristic of palladium-catalyzed cross-coupling reactions.
The Catalytic Cycle
The generally accepted mechanism for the Miyaura borylation reaction involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Transmetalation: The boronate moiety from bis(pinacolato)diboron is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, such as potassium acetate (KOAc). The base is thought to activate the palladium complex rather than the diboron reagent.
-
Reductive Elimination: The desired arylboronate ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Experimental Protocol
This protocol details the synthesis of this compound pinacol ester, followed by its hydrolysis to the final product.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 4-Bromo-3-fluorobenzamide | C₇H₅BrFNO | 218.02 | 5.00 g | 22.9 | Sigma-Aldrich |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 6.98 g | 27.5 | TCI |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 0.56 g | 0.687 | Strem Chemicals |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 6.74 g | 68.7 | Acros Organics |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 100 mL | - | EMD Millipore |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific |
| Hexanes | - | - | As needed | - | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | - |
| Hydrochloric Acid (HCl), 2M | HCl(aq) | - | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Synthesis of this compound pinacol ester
dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=10, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\n- Flame-dry glassware\n- Add reagents under N₂", fillcolor="#FBBC05"]; reaction [label="Reaction:\n- Heat to 80-90°C\n- Stir for 12-24 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup:\n- Cool to RT\n- Dilute with EtOAc\n- Wash with water and brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Dry organic layer (MgSO₄)\n- Concentrate in vacuo\n- Column chromatography (EtOAc/Hexanes)", fillcolor="#F1F3F4"]; hydrolysis [label="Hydrolysis to Boronic Acid (Optional):\n- Treat with 2M HCl\n- Stir at RT", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> setup; setup -> reaction; reaction -> workup; workup -> purification; purification -> hydrolysis; hydrolysis -> end; } enddot Caption: Figure 2: Experimental Workflow
Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 4-bromo-3-fluorobenzamide (5.00 g, 22.9 mmol), bis(pinacolato)diboron (6.98 g, 27.5 mmol), potassium acetate (6.74 g, 68.7 mmol), and Pd(dppf)Cl₂ (0.56 g, 0.687 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane (100 mL) via a syringe or cannula.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (150 mL).
-
Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification of the Pinacol Ester:
-
The crude product, a dark solid or oil, is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to afford the this compound pinacol ester as a white to off-white solid.
-
Hydrolysis to this compound
Procedure:
-
Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., acetone/water).
-
Add an excess of 2M hydrochloric acid.
-
Stir the mixture at room temperature for 4-12 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, this compound.
-
If necessary, the boronic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or hot water).[2][3]
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Chemical | Hazards | Handling Precautions |
| 4-Bromo-3-fluorobenzamide | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| Bis(pinacolato)diboron | May cause skin, eye, and respiratory irritation. | Handle in a well-ventilated area. Avoid dust formation. |
| Pd(dppf)Cl₂ | May cause skin and eye irritation. Potential sensitizer. | Avoid inhalation and contact with skin and eyes. |
| Potassium Acetate | May cause mild skin and eye irritation. | Handle with gloves and safety glasses. |
| 1,4-Dioxane | Flammable liquid and vapor. Suspected carcinogen. May form explosive peroxides. Causes serious eye irritation. | Use in a well-ventilated area away from ignition sources. Test for peroxides before use. |
| Ethyl Acetate / Hexanes | Highly flammable liquids and vapors. May cause drowsiness or dizziness. | Keep away from heat and open flames. Use in a well-ventilated area. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care, using appropriate PPE. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-bromo-3-fluorobenzamide using the Miyaura borylation reaction. The procedure is robust and scalable, making it suitable for both academic research and industrial drug development settings. By understanding the underlying mechanism and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4-Carbamoyl-2-fluorophenyl)boronic acid
Introduction: Navigating the Nuances of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The value of this transformation lies in its remarkable functional group tolerance and the general stability and low toxicity of its organoboron reagents.[4][5]
This application note provides a detailed protocol and technical guidance for the use of a specific, electronically modified substrate: (4-Carbamoyl-2-fluorophenyl)boronic acid . The presence of an electron-withdrawing carbamoyl group and an ortho-fluoro substituent introduces specific challenges and considerations that deviate from standard Suzuki-Miyaura conditions. The electronic deficiency of the boronic acid can influence the transmetalation step, while the ortho-fluoro group can impact the steric environment around the reaction center.[6][7] Consequently, a carefully optimized protocol is essential to ensure high coupling efficiency and minimize side reactions, such as protodeboronation.[8]
This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies. We will delve into the mechanistic rationale behind the choice of reagents and conditions, providing a robust protocol that has been designed for success.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like this compound.
Figure 1. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][9][10]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[9][10]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] For electron-deficient boronic acids, this activation is particularly critical.
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Protocol Considerations for this compound
The electronic and steric properties of this compound necessitate careful selection of the reaction parameters.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount for a successful coupling. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and stabilize the active catalyst.[12]
| Parameter | Recommended | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Air-stable and readily available sources of Pd(0) upon in situ reduction. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands that enhance catalytic activity for challenging substrates.[7] |
| Catalyst Loading | 1-5 mol% | Sufficient to ensure efficient turnover without being cost-prohibitive. Higher loadings may be needed for less reactive coupling partners. |
Base and Solvent System
The base plays a crucial role in activating the boronic acid for transmetalation.[11] For electron-deficient boronic acids, which are more susceptible to protodeboronation (cleavage of the C-B bond), the choice of base is critical. A moderately strong base is often required to facilitate the formation of the boronate, but overly harsh basic conditions can promote side reactions.[6][8]
| Parameter | Recommended | Rationale |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong inorganic bases that are effective in promoting the reaction while minimizing protodeboronation.[13] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | A polar aprotic solvent with a small amount of water is typically used to dissolve both the organic and inorganic reagents.[7][9] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (or other suitable coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 5 mL per mmol of aryl bromide) followed by degassed deionized water (e.g., 1.25 mL per mmol of aryl bromide) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time will depend on the reactivity of the aryl halide.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[14][15][16] For LC-MS analysis, a small aliquot of the reaction mixture can be withdrawn, quenched with a solvent like acetonitrile, and diluted for injection.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Figure 2. A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, temperature, or reaction time. Ensure that the solvents are anhydrous and the system is thoroughly deoxygenated, as oxygen can deactivate the palladium catalyst.
-
Protodeboronation: The primary side reaction of concern with this compound is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] This is often exacerbated by prolonged reaction times at high temperatures or the use of an overly strong base. If significant protodeboronation is observed, consider using a milder base (e.g., K₂CO₃) or a lower reaction temperature.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) can sometimes occur. This is typically a minor side reaction but can be minimized by using the appropriate stoichiometry of reactants and ensuring efficient stirring.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of complex biaryl structures. While the electronic and steric nature of this substrate requires careful optimization of reaction conditions, the protocol outlined in this application note provides a robust starting point for achieving high yields and purity. By understanding the mechanistic underpinnings of the reaction and paying close attention to the choice of catalyst, base, and solvent, researchers can successfully employ this valuable building block in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. vapourtec.com [vapourtec.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Scale-up synthesis of (4-Carbamoyl-2-fluorophenyl)boronic acid
An Application Guide for the Process Development and Scale-Up Synthesis of (4-Carbamoyl-2-fluorophenyl)boronic acid
Abstract
This compound is a critical building block in contemporary drug discovery, prized for its role in constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions.[1][2] Its unique substitution pattern, featuring a fluorine atom to enhance metabolic stability and a carbamoyl group for specific interactions, makes it an invaluable intermediate for targeted therapeutics.[1][3] This document provides a detailed, scalable, and robust protocol for the synthesis of this compound, starting from commercially available 4-bromo-2-fluorobenzonitrile. We emphasize process safety, mechanistic rationale, and practical scale-up considerations to guide researchers and process chemists in its reliable production.
Introduction: The Strategic Value of Functionalized Boronic Acids
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry.[4][5] Their ability to participate in the Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[6][7][8][9] The target molecule, this compound, is a bifunctional reagent of significant interest. The boronic acid moiety serves as the reactive handle for coupling, while the fluorinated carbamoylphenyl scaffold can be incorporated into lead compounds to modulate properties such as solubility, binding affinity, and pharmacokinetic profiles.[1][3][10]
The development of a scalable and economically viable synthesis is paramount for advancing drug candidates from discovery to clinical trials. The protocol detailed herein addresses this need by providing a well-characterized pathway that avoids costly purification methods like chromatography in favor of a process built around robust crystallization.
Retrosynthetic Analysis and Strategy
The chosen synthetic route begins with 4-bromo-2-fluorobenzonitrile and proceeds through two key transformations: (1) hydrolysis of the nitrile to a primary amide, and (2) a low-temperature lithium-halogen exchange followed by borylation to install the boronic acid group.
Overall Reaction Scheme:
Image depicting the two-step synthesis from 4-bromo-2-fluorobenzonitrile to this compound.
This strategy was selected for its:
-
Convergency: It builds complexity on a readily available starting material.
-
Scalability: The reaction classes (hydrolysis, lithiation-borylation) are well-established in industrial synthesis.[11][12]
-
Efficiency: It avoids protecting group manipulations on the amide, instead leveraging its inherent acidity during the lithiation step.
Mechanistic Considerations
A thorough understanding of the underlying mechanisms is critical for process optimization and troubleshooting.
-
Step 1: Controlled Nitrile Hydrolysis: The conversion of the nitrile to the primary amide is achieved under basic conditions using hydrogen peroxide. This method, known as the Radziszewski reaction, is effective for generating amides while minimizing over-hydrolysis to the carboxylic acid, which can be a competing pathway under harsh acidic or basic conditions.
-
Step 2: Directed Ortho-Metalation and Borylation: This is the most critical step of the synthesis.
-
Deprotonation: Upon addition of n-butyllithium (n-BuLi), the most acidic protons on 4-bromo-2-fluorobenzamide are the two N-H protons of the amide group. Therefore, the first two equivalents of n-BuLi are consumed in a simple acid-base reaction to form a dianion.
-
Lithium-Halogen Exchange: A third equivalent of n-BuLi performs the lithium-halogen exchange at the bromine-substituted carbon. This reaction is exceptionally fast at low temperatures (typically < -70 °C), kinetically outcompeting potential side reactions.
-
Borylation: The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of the triisopropyl borate ester.
-
Hydrolysis: The final addition of aqueous acid hydrolyzes the boronate ester intermediate to the desired this compound.
-
Detailed Synthesis Protocol
Safety Preamble: This procedure involves highly reactive and hazardous materials, including pyrophoric n-butyllithium and corrosive acids/bases. All operations must be conducted by trained personnel in a controlled environment (e.g., a chemical fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[13][14] An inert atmosphere is critical for the lithiation step.
Part A: Synthesis of 4-Bromo-2-fluorobenzamide
Materials and Equipment:
| Reagent/Material | CAS Number | M.W. | Quantity | Moles | Eq. |
|---|---|---|---|---|---|
| 4-Bromo-2-fluorobenzonitrile | 100375-95-5 | 200.01 | 100.0 g | 0.50 | 1.0 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | - | 500 mL | - | - |
| Hydrogen Peroxide (30% aq.) | 7722-84-1 | - | 102 mL | 1.00 | 2.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 13.8 g | 0.10 | 0.2 |
| Deionized Water | 7732-18-5 | - | 1.5 L | - | - |
| Jacketed Glass Reactor (2L), Overhead Stirrer, Thermocouple, Addition Funnel |
Procedure:
-
Charge the 2L reactor with 4-bromo-2-fluorobenzonitrile (100.0 g) and DMSO (500 mL).
-
Begin stirring and add powdered potassium carbonate (13.8 g).
-
Cool the mixture to 15-20 °C using the reactor jacket.
-
Slowly add the 30% hydrogen peroxide solution (102 mL) via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 35 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 16-24 hours. Monitor by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, slowly pour the reaction mixture into 1.5 L of cold (0-5 °C) deionized water with vigorous stirring.
-
A white precipitate will form. Continue stirring for 1 hour.
-
Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 200 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: 102-108 g (93-98%) of a white crystalline solid.
-
QC: ¹H NMR and LC-MS should confirm product identity and >98% purity.
-
Part B: Scale-Up Synthesis of this compound
Materials and Equipment:
| Reagent/Material | CAS Number | M.W. | Quantity | Moles | Eq. |
|---|---|---|---|---|---|
| 4-Bromo-2-fluorobenzamide | 221901-79-1 | 218.03 | 109.0 g | 0.50 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 1.1 L | - | - |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | - | 660 mL | 1.65 | 3.3 |
| Triisopropyl Borate | 5419-55-6 | 188.08 | 150 mL | 0.65 | 1.3 |
| Hydrochloric Acid (2 M aq.) | 7647-01-0 | - | ~1.5 L | - | - |
| Ethyl Acetate | 141-78-6 | - | 1.0 L | - | - |
| Heptane | 142-82-5 | - | 500 mL | - | - |
| Jacketed Glass Reactor (5L), Overhead Stirrer, Thermocouple, Addition Funnel, Nitrogen Inlet/Outlet |
Procedure:
-
Reactor Setup: Assemble the 5L reactor and flame-dry all glassware under high vacuum. Allow to cool to room temperature under a strong nitrogen purge. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagent Charging: Charge the reactor with 4-bromo-2-fluorobenzamide (109.0 g) and anhydrous THF (1.1 L).
-
Cooling: Cool the resulting slurry to below -70 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Lithiation: Slowly add the n-butyllithium solution (660 mL) dropwise via an addition funnel or cannula over 2-3 hours. CAUTION: This is highly exothermic. Maintain the internal temperature below -65 °C. A color change to deep red or brown is typically observed.
-
After addition, stir the mixture at -70 to -75 °C for an additional 60 minutes.
-
Borylation: Add triisopropyl borate (150 mL) over 30-45 minutes, again maintaining the internal temperature below -65 °C.
-
After the addition is complete, allow the reaction to slowly warm to -20 °C over 2 hours.
-
Quench and Workup: Slowly and carefully pour the reaction mixture into a separate vessel containing 2 M HCl (1.5 L) pre-cooled to 0 °C with vigorous stirring. The temperature of the quench should be kept below 20 °C.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine all organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo to a volume of approximately 300 mL.
-
Add heptane (500 mL) to the concentrate with stirring to induce precipitation.
-
Cool the slurry to 0-5 °C and stir for 2 hours.
-
Isolate the product by vacuum filtration, washing the cake with cold heptane (2 x 100 mL).
-
Dry the solid in a vacuum oven at 40 °C.
-
Expected Yield: 70-79 g (76-85%) of an off-white to pale yellow solid.
-
QC: ¹H NMR, ¹⁹F NMR, LC-MS, and melting point analysis. Purity should be >97%.
-
Process Workflow Diagram
The following diagram illustrates the complete operational workflow for the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. (4-[(4-Fluorophenyl)Methyl]CarbamoylPhenyl)Boronic Acid [myskinrecipes.com]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. research.uga.edu [research.uga.edu]
One-pot synthesis involving (4-Carbamoyl-2-fluorophenyl)boronic acid
An In-Depth Guide to the One-Pot Synthesis of Biaryl Scaffolds via In Situ Generation of (4-Carbamoyl-2-fluorophenyl)boronic acid
Introduction: The Strategic Value of a One-Pot Approach
In modern medicinal chemistry and drug development, the synthesis of complex biaryl and heteroaryl scaffolds is a foundational activity. Among the vast array of building blocks, this compound holds significant importance as a key structural motif in a number of targeted therapeutics, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors like Rucaparib.[1][2] The fluorobenzamide moiety is critical for establishing key interactions within the enzyme's nicotinamide binding domain, making its efficient incorporation into novel chemical entities a priority for researchers.[3]
Traditionally, the synthesis of such molecules would involve the separate preparation, isolation, and purification of the boronic acid intermediate before its use in a subsequent cross-coupling reaction. However, many boronic acids, particularly those with certain electronic features, can be unstable and prone to decomposition or protodeboronation.[4][5][6] The one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction elegantly circumvents these challenges.[4][7][8][9] This powerful strategy involves the in situ generation of a boronate ester from a stable aryl halide precursor, which is then immediately consumed in a subsequent Suzuki-Miyaura coupling reaction within the same reaction vessel. This approach not only improves efficiency and atom economy by eliminating intermediate isolation steps but also enhances the overall yield and accessibility of complex molecular targets.
This application note provides a detailed protocol and scientific rationale for performing a one-pot synthesis to generate biaryl structures incorporating the (4-carbamoyl-2-fluorophenyl) motif, designed for researchers and scientists in organic synthesis and drug discovery.
Guiding Principles: The Mechanistic Rationale
The success of this one-pot sequence hinges on the seamless integration of two distinct, palladium-catalyzed cycles: the Miyaura Borylation and the Suzuki-Miyaura Coupling.[4][8] The ability to use a single catalyst loading under conditions that sequentially favor each transformation is the cornerstone of this methodology.[9]
-
Step 1: Miyaura Borylation. The sequence initiates with the palladium-catalyzed borylation of an appropriate aryl halide (e.g., 4-bromo-3-fluorobenzamide). The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond. This is followed by a transmetalation step with a diboron reagent, such as the stable and commonly used bis(pinacolato)diboron (B₂pin₂).[4][10] A reductive elimination step then releases the desired aryl boronate ester and regenerates the Pd(0) catalyst. This first phase is typically conducted in the presence of a mild base like potassium acetate (KOAc).[4][7]
-
Step 2: Suzuki-Miyaura Coupling. Once the borylation is complete, the second aryl or heteroaryl halide is introduced directly into the reaction mixture along with a stronger base (e.g., K₂CO₃, K₃PO₄) and often a small amount of water.[9] The Pd(0) catalyst, still present and active, initiates the second cycle by oxidative addition to the new aryl halide. The stronger base is crucial here; it activates the in situ-generated boronate ester, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step onto the palladium center.[4][11] A final reductive elimination forges the critical carbon-carbon bond, yielding the desired biaryl product and once again regenerating the Pd(0) species to continue the cycle.
The entire process can be visualized as two interconnected catalytic cycles operating in sequence within a single flask.
Experimental Application & Protocols
This section provides a representative, step-by-step protocol for the one-pot synthesis. Researchers should note that optimization of catalysts, bases, solvents, and reaction times may be necessary for specific substrate combinations.
Core Reagents & Equipment
-
Starting Materials: 4-Bromo-3-fluorobenzamide (Ar¹-X), Aryl/Heteroaryl Halide (Ar²-X)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ or XPhos Pd G2
-
Bases: Potassium Acetate (KOAc), Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous 1,4-Dioxane or Ethanol
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Nitrogen or Argon).
Step-by-Step Protocol
-
Reaction Setup (Borylation):
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-fluorobenzamide (1.0 equiv.), bis(pinacolato)diboron (1.1-1.2 equiv.), potassium acetate (KOAc, 1.5-2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add anhydrous solvent (e.g., 1,4-dioxane, to make a 0.1 M solution with respect to the starting halide).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C (or 120 °C if using microwave irradiation) and stir for 1-3 hours.[4]
-
-
In-Process Control (Optional but Recommended):
-
After the initial heating period, cool the reaction, take a small aliquot, and analyze by TLC or GC-MS to confirm the consumption of the starting aryl halide and the formation of the boronate ester intermediate.
-
-
Suzuki-Miyaura Coupling:
-
Cool the reaction mixture to room temperature.
-
To the flask, add the second coupling partner (Aryl/Heteroaryl Halide, 1.0-1.2 equiv.), the stronger base (e.g., K₂CO₃, 2.0-3.0 equiv.), and a small amount of water (e.g., 10% v/v of the organic solvent).
-
Degas the mixture again for 5-10 minutes.
-
Heat the reaction mixture again to 80-100 °C and stir for 2-18 hours, or until reaction completion is observed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12][13]
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and outcomes for one-pot borylation/Suzuki coupling reactions, providing a baseline for experimental design.
| Entry | Aryl Halide 1 (Ar¹-X) | Aryl Halide 2 (Ar²-X) | Catalyst (mol%) | Base System | Solvent | Conditions (Temp, Time) | Yield (%) |
| 1 | 4-Bromo-3-fluorobenzamide | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | 1. KOAc2. K₂CO₃ | 1,4-Dioxane | 1. 100°C, 2h2. 100°C, 12h | Good to Excellent |
| 2 | 4-Iodo-3-fluorobenzamide | 4-Chlorotoluene | XPhos-Pd-G2 (2) | 1. KOAc2. K₃PO₄ | EtOH | 1. 80°C, 1h2. 80°C, 15h | Excellent |
| 3 | 4-Bromo-3-fluorobenzamide | 5-Bromoindole | Pd(PPh₃)₄ (5) | 1. KOAc2. Cs₂CO₃ | Dioxane/H₂O | 1. 120°C, 1h (µW)2. 120°C, 30min (µW) | Good |
Note: Yields are generalized based on literature precedents for similar transformations.[4][7] Actual yields will vary based on specific substrates and precise conditions.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured through a combination of in-process controls and rigorous final product characterization.
-
Reaction Monitoring: The progress of both sequential reactions can be reliably tracked using standard chromatographic techniques. Thin-Layer Chromatography (TLC) provides a rapid qualitative assessment of the consumption of starting materials and the appearance of new products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of Ar¹-X, the transient formation of Ar¹-Bpin, and the ultimate formation of the Ar¹-Ar² product.
-
Product Validation: The identity and purity of the final, purified compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring all expected signals are present and integrations are correct. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound, which is a critical parameter for materials intended for biological screening or further development.
-
By adhering to these analytical practices, researchers can have high confidence in the outcome of the synthesis, ensuring the material produced is suitable for its intended application in drug discovery and development.
References
- 1. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. medium.com [medium.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Catalytic Systems for C-N Coupling with (4-Carbamoyl-2-fluorophenyl)boronic acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Arylamines and their derivatives are privileged structures found in a vast array of FDA-approved drugs and bioactive molecules.[1] The (4-Carbamoyl-2-fluorophenyl)boronic acid moiety, in particular, represents a critical building block in the synthesis of various therapeutic agents due to the unique electronic properties conferred by the fluorine and carbamoyl substituents. These groups can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, making efficient and reliable methods for its incorporation highly sought after.
This guide provides a comprehensive overview of the primary catalytic systems for the C-N coupling of this compound, with a focus on the two most powerful and widely adopted methodologies: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization strategies.
Theoretical Framework: Understanding the Engine of C-N Coupling
The choice between a copper- or palladium-catalyzed system is often dictated by the specific substrates, functional group tolerance, and desired reaction conditions. Both methodologies offer distinct advantages and operate through different catalytic cycles.
The Chan-Lam Coupling: A Mild and Versatile Approach
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine or alcohol.[2][3] A key advantage of this reaction is its ability to be conducted under mild conditions, often at room temperature and open to the air, making it an attractive alternative to other cross-coupling methods.[4] The reaction is tolerant of a wide range of functional groups and can be used to couple various N-H containing compounds, including amines, amides, carbamates, and sulfonamides.[4]
Mechanism of the Chan-Lam Coupling:
The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific reaction conditions.[2] However, a generally accepted pathway involves the following key steps:
-
Ligand Exchange: The copper(II) precatalyst reacts with the boronic acid and the N-nucleophile.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from a Cu(III) intermediate, regenerating a Cu(I) species.[2]
-
Oxidation: The Cu(I) species is re-oxidized to the active Cu(II) catalyst by an oxidant, often atmospheric oxygen.[3]
Figure 1: Simplified Catalytic Cycle of the Chan-Lam C-N Coupling.
The Buchwald-Hartwig Amination: Power and Precision with Palladium
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in organic synthesis for the formation of C-N bonds.[5] This reaction typically employs a palladium precatalyst in combination with a phosphine-based ligand and a base.[6] The development of increasingly sophisticated ligands has dramatically expanded the scope and efficiency of this transformation, allowing for the coupling of a wide range of aryl halides and pseudohalides with various amines.[5]
Mechanism of the Buchwald-Hartwig Amination:
The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through the following steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or in this case, the arylboronic acid partner in a related coupling).
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.[5]
Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocols: A Practical Guide
The following protocols are intended as a starting point and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Copper-Catalyzed Chan-Lam C-N Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Copper(II) acetate (Cu(OAc)₂)[3]
-
Pyridine[2]
-
Dichloromethane (DCM) or other suitable solvent[3]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Figure 3: Experimental Workflow for Chan-Lam C-N Coupling.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), copper(II) acetate (0.1 - 1.0 equiv), and pyridine (2.0 equiv).[2][3]
-
Add dichloromethane (or another suitable solvent) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to several days.[2]
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the copper salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Coupling
This protocol provides a general method for the coupling of an aryl halide (as a surrogate for the reactivity of the boronic acid in some contexts) with an amine, which can be adapted for boronic acid couplings under specific conditions.
Materials and Reagents:
-
This compound or a corresponding aryl halide
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)[7]
-
Base (e.g., NaOt-Bu, K₂CO₃, K₃PO₄)[7]
-
Anhydrous solvent (e.g., toluene, dioxane)[7]
-
Inert atmosphere (nitrogen or argon)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Figure 4: Experimental Workflow for Buchwald-Hartwig C-N Coupling.
Step-by-Step Procedure:
-
In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium).
-
Add the base (typically 1.5-2.5 equivalents).
-
Add the this compound or corresponding aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: A Comparative Overview
The choice of catalytic system and reaction conditions can significantly impact the yield and efficiency of the C-N coupling reaction. The following table summarizes representative conditions and outcomes for the coupling of arylboronic acids with various N-nucleophiles, providing a valuable reference for reaction optimization.
| Catalyst System | N-Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ / Pyridine | Aniline | Pyridine | DCM | RT | 72 | 93 | [2] |
| Cu(OAc)₂ | 3-isopropyl-1H-pyrazole | B(OH)₃ | Acetonitrile | 70 | 18 | High | [3] |
| Pd₂(dba)₃ / Xantphos | Aniline | NaOt-Bu | Toluene | 110 | 18-24 | Good | [7] |
| Pd(OAc)₂ / RuPhos | Amide | K₂CO₃ | t-BuOH | 110 | 1.5 | Excellent | [9] |
Troubleshooting and Optimization: Navigating Common Challenges
Even with well-established protocols, C-N coupling reactions can sometimes present challenges. Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents- Inappropriate solvent or base- Steric hindrance[10] | - Use a fresh catalyst and high-purity reagents.- Screen different solvents and bases.- Increase reaction temperature or time.- For Buchwald-Hartwig, try a bulkier, more electron-rich ligand.[10] |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | - Presence of oxygen (for Pd-catalyzed reactions)[11]- Unstable boronic acid[12]- Inappropriate reaction conditions | - Ensure a rigorously inert atmosphere for Pd-catalyzed reactions.- Use freshly prepared or high-quality boronic acid.- Optimize temperature and reaction time. Consider using a boronic ester. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of closely eluting byproducts | - Drive the reaction to completion through optimization.- Explore different chromatographic conditions (e.g., different solvent systems, alternative stationary phases). |
Conclusion: Empowering Synthesis with Advanced Catalytic Tools
The copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination are powerful and complementary methods for the synthesis of C-N coupled products involving this compound. A thorough understanding of their respective mechanisms, careful execution of experimental protocols, and a systematic approach to troubleshooting are essential for achieving high yields and purity. By leveraging the insights and procedures outlined in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic strategies, accelerating the discovery and development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Carbamoyl-2-fluorophenyl)boronic acid
Welcome to the technical support center for the synthesis and purification of (4-Carbamoyl-2-fluorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key building block, particularly in Suzuki-Miyaura cross-coupling reactions. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this often-nuanced synthesis.
Section 1: The Synthetic Pathway - A Quick Reference
The most common and reliable laboratory-scale synthesis of this compound proceeds from a readily available starting material, 4-bromo-3-fluorobenzamide. The core transformation involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.
Caption: General workflow for the synthesis of the target boronic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for achieving a high yield in this synthesis?
A1: Success hinges on three critical areas:
-
Anhydrous Conditions: The use of organolithium reagents necessitates the rigorous exclusion of water and atmospheric moisture. All glassware must be flame- or oven-dried, and reactions must be conducted under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are mandatory.[1]
-
Temperature Control: The lithium-halogen exchange is extremely fast and exothermic. Maintaining a very low temperature, typically -78 °C (a dry ice/acetone bath), is crucial to prevent side reactions, such as ortho-lithiation or decomposition of the aryllithium intermediate.
-
Work-up pH: The pH during the acidic work-up and subsequent extractions must be carefully controlled. Overly harsh acidic or basic conditions can promote protodeboronation, a major yield-reducing side reaction.[2][3]
Q2: My main impurity is 3-fluorobenzamide. What is causing this, and how can I prevent it?
A2: The formation of 3-fluorobenzamide is a classic sign of protodeboronation . This is a side reaction where the C-B (carbon-boron) bond is cleaved and replaced with a C-H bond, effectively reverting the molecule to a state before borylation.[4]
-
Causality: Protodeboronation can be catalyzed by both acid and base, particularly with heating.[2][3] It occurs when the aryllithium intermediate is inadvertently quenched by a proton source (like trace water) before it can react with the borate ester, or when the final boronic acid product is unstable under the work-up or purification conditions. Arylboronic acids with electron-withdrawing groups, like the fluoro and carbamoyl groups in your target molecule, can be more susceptible to this process.[3]
-
Prevention:
-
Ensure truly anhydrous conditions to prevent quenching the aryllithium.
-
During work-up, add the reaction mixture to the cold acid solution (do not add acid directly to the reaction mixture) to maintain low temperatures and quickly neutralize any remaining base.
-
Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures during purification.
-
Q3: Why does my purified this compound show variable reactivity in subsequent Suzuki couplings?
A3: This common issue is often due to the presence of boroxines . Boronic acids can readily dehydrate to form cyclic anhydride trimers called boroxines. While this is a reversible process, boroxines are generally less reactive in cross-coupling reactions than the corresponding monomeric boronic acids.[5] The presence of these trimers can lead to inconsistent stoichiometry and lower yields. To ensure consistent reactivity, it is crucial to convert any boroxines back to the boronic acid form by recrystallizing the material from a solvent system containing water immediately before use.[5]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides a logical path to their resolution.
Caption: A troubleshooting decision tree for common synthesis issues.
Problem Area 1: Low Reaction Conversion & Yield
Q: My reaction is sluggish or stalls, resulting in a low yield. How can I ensure the initial lithium-halogen exchange is complete?
A: Incomplete lithiation is a primary cause of low conversion. The aryllithium intermediate must be formed efficiently before the borylation step.
-
Expertise & Causality: n-Butyllithium (n-BuLi) is a highly reactive reagent that is readily quenched by acidic protons from water, alcohols, or even atmospheric moisture. Its concentration in commercial solutions can also decrease over time. Using a sub-stoichiometric amount of active n-BuLi will naturally lead to incomplete conversion of your starting material.
-
Trustworthy Protocol:
-
Titrate Your Reagent: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration.
-
Optimize Addition: Add the standardized n-BuLi solution dropwise to the solution of 4-bromo-3-fluorobenzamide in anhydrous THF at -78 °C. A faint color change (often to a pale yellow or orange) can indicate the formation of the aryllithium species.
-
Sufficient Reaction Time: After addition, allow the reaction to stir at -78 °C for 30-60 minutes to ensure the lithium-halogen exchange goes to completion.
-
| Parameter | Recommended Setting | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for the substrate and stable at low temperatures. |
| Temperature | -78 °C | Prevents decomposition of the aryllithium and minimizes side reactions. |
| n-BuLi | 1.05 - 1.10 equivalents | A slight excess ensures complete consumption of the starting material. |
| Stir Time | 30 - 60 minutes post-addition | Ensures the lithium-halogen exchange reaches completion. |
Problem Area 2: Purification Challenges
Q: My crude product is an intractable oil or solid that is difficult to purify by column chromatography. What are my options?
A: Boronic acids are often polar, amphoteric compounds that can be challenging to purify via standard silica gel chromatography.[6] Alternative, more robust methods are often more successful.
-
Expertise & Causality: Boronic acids possess a Lewis acidic boron center and Brønsted acidic hydroxyl groups (pKa ~9).[7] This dual nature can lead to streaking on silica gel. Furthermore, inorganic salts from the work-up (e.g., LiCl) can co-precipitate with the product.
-
Trustworthy Protocol 1: Purification via Salt Formation This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[8]
-
Dissolve the crude product in a suitable organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Extract the solution with a mild aqueous base (e.g., 1 M NaOH or K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, moving into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the layers. Carefully acidify the aqueous layer with cold 1 M HCl to a pH of ~2-3.
-
The neutral boronic acid will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Trustworthy Protocol 2: Recrystallization If the product is solid, recrystallization is an excellent method for removing both inorganic salts and organic impurities, while also breaking up boroxines.
-
Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethanol/water or acetonitrile/water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Crystals of the pure boronic acid should form.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
-
Section 4: Detailed Experimental Protocol
Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment.
Synthesis of this compound
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen.
-
Starting Material: Add 4-bromo-3-fluorobenzamide (1.0 eq) to the flask. Add anhydrous THF (approx. 10 mL per gram of starting material) via syringe. Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Lithiation: While stirring vigorously, add standardized n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for an additional 45 minutes.
-
Borylation: Add trimethyl borate (1.2 eq) dropwise via syringe, again maintaining a temperature below -70 °C. After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Quench & Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the mixture into a beaker containing cold 2 M hydrochloric acid (HCl), stirring vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washes: Combine the organic extracts and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture as described in the section above.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. connectsci.au [connectsci.au]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with (4-Carbamoyl-2-fluorophenyl)boronic acid
Introduction
(4-Carbamoyl-2-fluorophenyl)boronic acid is a critical building block in contemporary drug discovery and development, prized for its role in synthesizing complex molecules that are scaffolds for novel therapeutics. Its unique electronic and steric properties, conferred by the ortho-fluoro and para-carbamoyl substituents, make it an effective coupling partner in Suzuki-Miyaura reactions. However, these same properties present distinct challenges, often leading to a range of side reactions that can diminish yield, complicate purification, and compromise the overall efficiency of the synthesis.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering issues with this specific reagent. We will delve into the common side reactions, explain the underlying mechanisms, and provide detailed, actionable troubleshooting strategies to help you optimize your Suzuki coupling reactions for success.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: When using this substrate, you should be vigilant for three primary side reactions:
-
Protodeboronation: This is the loss of the boronic acid group (-B(OH)₂), which is replaced by a hydrogen atom, yielding 4-carbamoyl-2-fluorobenzene. It is a very common and often significant side reaction that directly reduces the availability of your nucleophile for the desired cross-coupling.[1][2]
-
Homocoupling: This is the dimerization of the boronic acid, resulting in the formation of a symmetrical biaryl, 2,2'-difluoro-4,4'-dicarbamoylbiphenyl. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) state.[3][4]
-
Dehalogenation: While this involves the aryl halide coupling partner, its occurrence is linked to the overall catalytic cycle. The aryl halide loses its halogen atom (e.g., Br, I), which is replaced by a hydrogen, consuming the electrophile in an unproductive pathway.[3][5]
Q2: Why is my reaction showing significant protodeboronation? What is the mechanism?
A2: Protodeboronation is the protonolysis of the carbon-boron bond and is a frequent issue with electron-deficient boronic acids like this compound.[1][6] The electron-withdrawing nature of both the ortho-fluoro and para-carbamoyl groups increases the susceptibility of the C-B bond to cleavage.
The mechanism is highly dependent on pH and the reaction medium.[1][2]
-
Base-Catalyzed Pathway: In the highly basic conditions typical of Suzuki couplings, the boronic acid exists as a boronate species ([ArB(OH)₃]⁻). This boronate can react with a proton source (often trace water in the solvent) to cleave the C-B bond.[1][7]
-
High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.
To mitigate this, it is crucial to use anhydrous solvents, rigorously degas the reaction mixture to remove not just oxygen but also dissolved water, and carefully select the base. Milder bases or conditions that favor the productive cross-coupling over decomposition are key.[2][8]
Q3: I'm observing a significant amount of the homocoupled biaryl product. What causes this?
A3: Homocoupling of boronic acids is primarily caused by two factors:
-
Presence of Oxygen: Oxygen can act as an oxidant, facilitating the dimerization of the boronic acid in a palladium-mediated process. This is why thorough degassing of all solvents and reagents and maintaining a strict inert (Nitrogen or Argon) atmosphere is non-negotiable.[3][4]
-
Inefficient Pd(II) to Pd(0) Reduction: Many common Suzuki precatalysts, like Pd(OAc)₂, are in the Pd(II) oxidation state. For the catalytic cycle to begin, they must be reduced to the active Pd(0) state. The boronic acid itself can act as the reductant, leading to the formation of the homocoupled dimer and Pd(0).[3] If this reduction pathway is significant, it will consume your nucleophile. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst system designed for rapid and efficient generation of Pd(0) can minimize this side reaction.[9]
Q4: How do the ortho-fluoro and para-carbamoyl groups specifically influence the reaction?
A4: These substituents have a profound electronic impact.
-
Ortho-Fluoro Group: The strong electron-withdrawing inductive effect of the fluorine atom makes the attached aryl ring electron-deficient. This generally makes the boronic acid more prone to protodeboronation.[7] However, it can also accelerate the final reductive elimination step of the catalytic cycle, which can be beneficial. Some studies suggest that ortho-fluoro substitution can retard the rate of certain decomposition pathways.[10][11]
-
Para-Carbamoyl Group (-CONH₂): The carbamoyl group is also electron-withdrawing, further increasing the boronic acid's susceptibility to protodeboronation. While generally stable, under very harsh basic conditions or high temperatures, the amide functionality could potentially hydrolyze or interact with the catalyst, though this is less common than protodeboronation. The primary effect is electronic destabilization of the C-B bond.
Q5: What are the best analytical methods to identify and quantify these side products?
A5: A combination of techniques is recommended for robust analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It allows you to separate the desired product from starting materials and side products, while the mass spectrometer provides the molecular weight of each component, confirming their identities.[12]
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR provides detailed structural information. ¹H NMR can confirm the structure of the desired product and identify the protodeboronated side product (by the appearance of a new aromatic proton signal and disappearance of the boronic acid). ¹⁹F NMR is particularly useful for tracking all fluorine-containing species in the reaction mixture, including the starting boronic acid, the desired product, and the homocoupling byproduct.[12]
-
TLC (Thin Layer Chromatography): A quick and easy method to monitor the progress of the reaction and get a qualitative sense of the product distribution.[13]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving common issues encountered with this compound.
Visualization of Reaction Pathways
The following diagram illustrates the desired Suzuki coupling reaction in competition with the major side reactions.
Caption: Competing pathways in the Suzuki coupling reaction.
Troubleshooting Flowchart
If you are experiencing low yield or complex product mixtures, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Data Summary Table
| Issue Observed | Probable Cause(s) | Key Parameter to Optimize | Recommended Action(s) |
| High Protodeboronation | Excess water; High temperature; Inappropriate base. | Solvent/Base/Temp | Use anhydrous solvents; Degas thoroughly; Screen milder bases (K₃PO₄, CsF); Lower temperature.[1][8] |
| High Homocoupling | Oxygen in the reaction; Inefficient reduction of Pd(II) precatalyst. | Atmosphere/Catalyst | Rigorously degas; Use a Pd(0) source or an active precatalyst (e.g., Buchwald G3).[3][4] |
| Low Conversion | Inactive catalyst; Poor ligand choice; Low temperature. | Catalyst/Ligand/Temp | Screen bulky, electron-rich ligands (e.g., SPhos, XPhos); Increase temperature; Verify catalyst quality.[5][14] |
| Dehalogenation of R-X | Inefficient catalytic cycle; Certain solvents/bases. | Catalyst System | Employ a more efficient catalyst/ligand system that favors cross-coupling over dehalogenation.[3][5] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound, designed to minimize common side reactions.
Objective: To couple this compound with a generic Aryl Bromide (Ar-Br).
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
Palladium Catalyst: XPhos Pd G3 (2 mol%)
-
Base: Potassium Phosphate (K₃PO₄, 3.0 equiv), finely powdered and dried
-
Solvent: Anhydrous, degassed Dioxane/Water (10:1 v/v)
-
Oven-dried glassware, magnetic stir bar, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation of Glassware: Ensure all reaction flasks and condensers are thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under a stream of inert gas.
-
Reagent Charging:
-
To the reaction flask, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and the dried K₃PO₄ (3.0 equiv).
-
In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (0.02 equiv).
-
-
Solvent Addition:
-
Prepare the solvent mixture (Dioxane/H₂O, 10:1). Degas it thoroughly by subjecting it to three freeze-pump-thaw cycles or by sparging with Argon for at least 30 minutes.
-
Add the degassed solvent to the reaction flask via cannula or syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 80-90 °C.
-
Stir the mixture vigorously to ensure proper mixing.
-
-
Monitoring:
-
Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Workup:
-
Once the reaction is complete (typically when the limiting aryl bromide is consumed), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue using flash column chromatography on silica gel to isolate the desired product.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (4-Carbamoyl-2-fluorophenyl)boronic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude (4-Carbamoyl-2-fluorophenyl)boronic acid via recrystallization. It is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges encountered during experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound. The question-and-answer format is designed to provide immediate, actionable solutions.
Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue in recrystallization.
Probable Causes:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution above its melting point or as a supercooled liquid.
-
Rapid Cooling: Cooling the solution too quickly prevents molecules from orienting themselves into a stable crystal lattice.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.
-
Impurities: The presence of impurities can depress the melting point of the mixture, favoring liquid-liquid phase separation.
Solutions & Scientific Rationale:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the same hot solvent to reduce the saturation level.
-
Ensure Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Slow cooling is critical for the formation of large, pure crystals.
-
Induce Crystallization at a Higher Temperature: Try scratching the inner wall of the flask with a glass rod at a temperature just below the dissolution point. This provides energy and a surface for nucleation.
-
Re-evaluate Solvent System: If the problem persists, the solvent may be unsuitable. Consider a solvent with a lower boiling point or use a solvent-pair system (see FAQ Q2).
Q2: I've followed the cooling protocol, but no crystals have formed. What should I do next?
A2: The failure of crystals to form typically indicates that the solution is not sufficiently supersaturated or that the activation energy for nucleation has not been overcome.
Probable Causes:
-
Solution is Undersaturated: Too much solvent was used initially.
-
Inhibition of Nucleation: The solution is clean and lacks nucleation sites (e.g., dust particles, scratches).
Solutions & Scientific Rationale:
-
Increase Concentration: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again.
-
Induce Nucleation by Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments serve as nucleation sites.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for crystal growth.
-
Drastic Cooling (Last Resort): Once slow cooling has failed, place the flask in an ice-water bath or a freezer.[1] This will dramatically increase supersaturation, though it may result in smaller, less pure crystals.
Q3: My final product is still impure after recrystallization. How can I improve its purity?
A3: Low purity post-recrystallization suggests that impurities were either entrapped in the crystal lattice or co-precipitated.
Probable Causes:
-
Rapid Crystal Growth: Fast cooling can trap impurities within the growing crystals.
-
Co-precipitation: The impurity may have similar solubility characteristics to the desired compound in the chosen solvent.
-
Inadequate Washing: Residual mother liquor, which is rich in impurities, may remain on the crystal surfaces.
Solutions & Scientific Rationale:
-
Perform a Second Recrystallization: The most reliable method to improve purity is to repeat the process. The concentration of impurities will be significantly lower in the second round.
-
Use Activated Charcoal: If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs large, colored organic molecules. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Optimize Washing: After collecting the crystals by filtration, wash them with a minimal amount of ice-cold solvent. Cold solvent is used to prevent the dissolution of your product while still washing away the impurity-laden mother liquor.[1]
-
Consider an Alternative Purification: If recrystallization fails, other methods like column chromatography may be necessary.[2] However, boronic acids can be tricky on silica gel.[3][4]
Q4: The recrystallization worked, but my final yield is very low. How can I maximize it?
A4: A low yield is often a trade-off for high purity but can be optimized.
Probable Causes:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Incomplete Precipitation: The solution may not have been cooled to a low enough temperature.
-
Premature Crystallization: Crystals forming in the funnel during hot filtration.
-
Excessive Washing: Washing the collected crystals with too much solvent or with solvent that is not sufficiently cold.
Solutions & Scientific Rationale:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[1]
-
Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.
-
Recover a Second Crop: The remaining solution (mother liquor) is still saturated with your product. Concentrate the mother liquor by evaporating some solvent and cool it again to obtain a second, albeit likely less pure, crop of crystals.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for recrystallization?
A1: Understanding the molecule's structure is key.
-
Polarity: The presence of the carbamoyl (-CONH₂) and boronic acid (-B(OH)₂) groups makes the molecule quite polar and capable of extensive hydrogen bonding.
-
Acidity: Boronic acids are Lewis acids, not Brønsted acids.[5] They accept a hydroxide ion to form a boronate species. This property can be exploited for purification via acid-base extraction if needed.[6]
-
Boroxine Formation: Like other arylboronic acids, this compound can undergo dehydration, especially upon heating, to form a cyclic anhydride known as a boroxine.[7] Boroxines have different solubility profiles and can complicate recrystallization. The presence of water in the solvent system can help hydrolyze any boroxine back to the boronic acid.[7]
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. For this compound, its polar nature guides the selection.
Solvent Selection Strategy:
-
Start with Polar Solvents: Due to the polar functional groups, polar solvents are a logical starting point. Test small amounts in water, ethanol, methanol, or isopropanol.
-
Consider Solvent Pairs: If a single solvent is not ideal, use a solvent-pair system. This involves a "good" solvent that readily dissolves the compound and a "poor" solvent (antisolvent) in which the compound is insoluble. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the mixture is allowed to cool slowly.
| Solvent Class | Examples | Suitability for this compound | Rationale & Notes |
| Polar Protic | Water, Ethanol, Methanol | High | Excellent hydrogen bonding potential. Water is often a good choice for polar boronic acids.[3][8] |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Moderate | Can be effective. EtOAc has been cited for recrystallizing some boronic acids.[2] |
| Non-Polar | Hexane, Toluene | Low (as primary solvent) | Likely to have very low solubility. Best used as an antisolvent in a solvent-pair system. |
Q3: What are the common impurities found in the crude product?
A3: Crude this compound may contain:
-
Starting Materials: Unreacted reagents from the synthesis.
-
Protodeboronation Product: The corresponding 3-fluorobenzamide, where the boronic acid group has been replaced by a hydrogen atom. This is a common decomposition pathway for arylboronic acids.[9]
-
Boroxine: The trimeric anhydride formed by the dehydration of three boronic acid molecules.[7]
-
Homocoupling Products: Biphenyl species formed during synthesis.
Q4: How should I dry the purified crystals and verify their purity?
A4: Proper drying is crucial to remove residual solvent, which can affect analytical data and future reactions.
Drying Protocol:
-
Allow the crystals to air-dry on the filter paper for a short period to remove the bulk of the solvent.
-
Transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (40–50 °C) until a constant weight is achieved. Avoid excessively high temperatures, which can promote decomposition or boroxine formation.[10]
Purity Verification:
| Analytical Method | Parameter to Check | Indication of Purity |
| Melting Point | Sharpness of melting range | A pure compound will have a sharp melting range (typically < 2 °C). Impurities broaden and depress the melting point. |
| ¹H NMR | Integration and absence of impurity peaks | The proton signals should have the correct integration ratios. There should be no signals corresponding to residual solvent or known impurities. |
| LC-MS | Single peak in chromatogram | A single, sharp peak in the liquid chromatogram with the correct mass-to-charge ratio (m/z) in the mass spectrum. |
Section 3: Standard Operating Procedure & Visual Guides
Experimental Protocol: Recrystallization from an Ethanol/Water System
This protocol provides a step-by-step methodology for a typical lab-scale purification.
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add 10 mL of ethanol and heat the mixture gently on a hot plate with stirring.
-
Achieve Full Dissolution: Continue adding ethanol in small (1-2 mL) portions until the solid completely dissolves. Note the total volume of ethanol used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean flask.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water (the antisolvent) dropwise with continuous stirring until the solution remains faintly turbid. Add 1-2 drops of ethanol to redissolve the turbidity.
-
Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should be observed.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount (2-3 mL) of an ice-cold 1:1 ethanol/water mixture.
-
Drying: Dry the crystals under vacuum at 45 °C to a constant weight.
-
Analysis: Characterize the final product by melting point and NMR to confirm purity.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming poor solubility of (4-Carbamoyl-2-fluorophenyl)boronic acid in organic solvents
Welcome to the technical support center for (4-Carbamoyl-2-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during its use, with a primary focus on its poor solubility in organic solvents.
Introduction: Understanding the Challenge
This compound is a valuable building block in modern medicinal chemistry, particularly in the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling reactions.[1] Its structure, featuring a hydrophilic carbamoyl group (-CONH2) and an electron-withdrawing fluorine atom on the phenyl ring, presents a unique set of properties. While the fluorine atom can modulate the electronic properties and reactivity of the boronic acid, the carbamoyl group, capable of strong hydrogen bonding, significantly reduces its solubility in many common non-polar organic solvents. This guide provides practical troubleshooting strategies and in-depth explanations to help you navigate these challenges effectively.
Troubleshooting Guide: Addressing Poor Solubility in Real-Time
This section is formatted as a series of common issues and their corresponding solutions, designed to be a first-line resource during your experiments.
Issue 1: My this compound is not dissolving in my reaction solvent (e.g., Toluene, THF, Dioxane).
Root Cause Analysis: The poor solubility is primarily due to the high polarity imparted by the carbamoyl group, which can form strong intermolecular hydrogen bonds, making it difficult for less polar organic solvents to solvate the molecule effectively. Boronic acids can also form cyclic, trimeric anhydrides known as boroxines, which can also exhibit different solubility profiles.
Solutions:
-
Introduce a Polar Co-solvent: The most direct approach is to add a polar co-solvent to the reaction mixture.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for dissolving polar boronic acids.[2][3] Start by adding a small percentage (e.g., 5-10% v/v) to your primary reaction solvent.
-
Polar Protic Solvents: Water or alcohols (e.g., ethanol, isopropanol) can be highly effective.[1][4] For Suzuki-Miyaura couplings, a solvent system of Toluene/Ethanol/Water or Dioxane/Water is a common starting point. Water not only aids in dissolving the boronic acid but also the inorganic base, and it can facilitate the transmetalation step in the catalytic cycle.[4]
-
-
Gentle Heating: Applying gentle heat (e.g., 40-60 °C) can often increase the solubility of the boronic acid. However, be mindful of the thermal stability of your other reagents and the potential for protodeboronation, especially in the presence of protic solvents.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.
Issue 2: I've tried co-solvents, but the solubility is still insufficient, or the reaction is not proceeding as expected.
Root Cause Analysis: In some cases, the intrinsic properties of the free boronic acid may hinder its participation in the reaction, even if partially dissolved. The equilibrium between the boronic acid and its boroxine form can also be a factor.
Solutions:
-
In-situ Conversion to a Boronate Ester: The formation of a boronate ester can dramatically alter the solubility profile.
-
Use of Polyols: Adding a polyol like mannitol or sorbitol can lead to the formation of a more soluble boronate ester in aqueous or mixed-solvent systems.[5] This is particularly useful for reactions in more polar environments.
-
Pinacol Esters: While typically prepared and isolated beforehand, in some cases, conditions can be employed to favor ester formation in situ. Boronic esters are generally more soluble in apolar solvents.[6][7]
-
-
Formation of a More Soluble Salt:
-
Potassium Trifluoroborate Salts: Reacting the boronic acid with potassium hydrogen fluoride (KHF2) yields the corresponding trifluoroborate salt (ArBF3K). These salts are often crystalline, air-stable solids with improved solubility in certain solvent systems and are less prone to protodeboronation.[1]
-
-
Use of Phase-Transfer Catalysts: If your reaction is biphasic (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronic acid or its activated form from the aqueous phase to the organic phase where the catalyst resides.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this compound?
For general handling and as a starting point for reaction screening, polar aprotic solvents like DMF and DMSO are often the most effective at dissolving this compound.[2][3] However, the optimal solvent will always be reaction-dependent. A solubility test is highly recommended before setting up a large-scale reaction.
Q2: How does the fluorine substituent affect the solubility and reactivity?
The fluorine atom is electron-withdrawing, which increases the Lewis acidity of the boron center.[8] This can influence its reactivity in cross-coupling reactions.[9] While its direct impact on solubility is less pronounced than the carbamoyl group, it can affect the pKa of the boronic acid, which in turn influences its solubility in aqueous basic solutions.
Q3: Can I convert this compound to its pinacol ester to improve solubility?
Yes, converting to the pinacol boronate ester is a standard and highly effective strategy to increase solubility in common organic solvents like THF, dioxane, and toluene.[6] This is because the pinacol group masks the polar diol of the boronic acid, making the molecule significantly less polar. Pinacol esters are also generally more stable towards protodeboronation.[8]
Q4: What are the ideal storage conditions for this compound?
To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] This minimizes exposure to moisture, which can promote the formation of boroxines, and to oxygen, which can lead to oxidative degradation.
Q5: My boronic acid appears "gooey" or oily after workup. What should I do?
This can be due to the presence of residual solvents or the formation of oligomeric species.[10] Try dissolving the material in a minimal amount of a hot solvent in which it is soluble (like isopropanol or acetonitrile) and then adding a non-solvent (like hexanes or water, depending on the first solvent) to precipitate the solid. Recrystallization or precipitation can often yield a weighable, solid product.[10]
Experimental Protocols & Data
Protocol 1: Small-Scale Solubility Screening
This protocol helps you quickly determine a suitable solvent system for your reaction.
Materials:
-
This compound
-
A selection of solvents (e.g., Toluene, THF, Dioxane, DMF, DMSO, Ethanol, Water)
-
Small vials (e.g., 1-dram vials) with stir bars
-
Stir plate
Procedure:
-
Add a small, known amount of the boronic acid (e.g., 5 mg) to each vial.
-
Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.
-
Stir at room temperature for 15 minutes and observe.
-
If not dissolved, try gentle heating (e.g., 50 °C) for 15 minutes.
-
For solvents where solubility is poor, add a co-solvent in 10% increments and observe.
-
Record your observations in a table to guide your solvent choice for the main reaction.
Data Summary: Qualitative Solubility
The following table summarizes the expected solubility based on general principles for boronic acids with similar functionalities.[2]
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The carbamoyl and boronic acid groups can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF | Soluble | The high polarity of these solvents can effectively solvate the polar functional groups. |
| Ethers | THF, Dioxane | Sparingly Soluble | Moderate polarity may allow for some dissolution, often requiring heat or a co-solvent. |
| Aromatic | Toluene | Insoluble to Sparingly Soluble | The overall polarity of the boronic acid is too high for significant interaction. |
| Alkanes | Hexanes, Heptane | Insoluble | Non-polar solvents cannot overcome the strong intermolecular forces of the solid. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process when encountering solubility issues with this compound.
Caption: Decision tree for troubleshooting solubility.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. reddit.com [reddit.com]
Stability and degradation of (4-Carbamoyl-2-fluorophenyl)boronic acid
Technical Support Center: (4-Carbamoyl-2-fluorophenyl)boronic acid
A Guide to Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support center for this compound (CAS 874289-22-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the handling, stability, and application of this versatile reagent. As Senior Application Scientists, we have consolidated field-proven advice and experimental data to help you anticipate challenges and troubleshoot common issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the primary degradation pathways for this boronic acid?
A1: Like many arylboronic acids, this compound is susceptible to three main degradation pathways. Understanding these is the first step to preventing them.
-
Protodeboronation: This is the most common side reaction, where the C–B bond is cleaved and replaced with a C–H bond, yielding 3-fluorobenzamide. This process is often catalyzed by acid or base and requires a proton source, which is typically water.[1][2] Sterically hindered and electron-rich arylboronic acids are particularly prone to this, though the electron-withdrawing nature of the fluoro and carbamoyl groups on your compound can influence this tendency.[3]
-
Oxidation: The boronic acid group can be oxidized to a hydroxyl group, forming 3-fluoro-4-hydroxybenzamide. This is frequently caused by atmospheric oxygen or residual peroxides in ethereal solvents (e.g., THF, Dioxane).[1][2][4]
-
Dehydration (Trimerization): Boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is an equilibrium process and is typically reversible upon the addition of water. While this may affect solubility and reactivity, it is not considered irreversible degradation.
Caption: Primary degradation and equilibrium pathways.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability and reagent integrity, proper storage is critical. Boronic acids are sensitive to air, moisture, and temperature.
| Parameter | Recommendation | Rationale |
| Temperature | Store refrigerated (2-8 °C).[5][6] | Low temperatures slow the rate of all degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes oxidative degradation from atmospheric oxygen.[1] |
| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis, which facilitates protodeboronation and boroxine equilibrium shifts.[1][5][6] |
| Light | Store in an opaque container or in the dark. | Protects against potential photolytic degradation.[7] |
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of arylboronic acids in aqueous solutions is highly pH-dependent. Protodeboronation is accelerated in both strongly acidic and strongly basic conditions.[3] Studies on similar compounds have shown that the slowest rate of protodeboronation often occurs around pH 5.[3] The equilibrium between the boronic acid and its boronate form is also pH-dependent, which can impact its reactivity and stability in binding assays or reactions.[8][9][10] For experimental work in aqueous buffers, it is crucial to establish the stability profile of your compound under your specific pH and temperature conditions.
Section 2: Troubleshooting Guide for Experimental Applications
This section provides a structured approach to diagnosing and solving common problems encountered during reactions, particularly the Suzuki-Miyaura coupling.
Q4: My Suzuki coupling reaction has a low or no yield. What should I investigate first?
A4: A failed Suzuki coupling is a common issue. A systematic check of key parameters is the most efficient way to identify the problem. The workflow below outlines the primary checkpoints.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Q5: I see a significant amount of 3-fluorobenzamide in my crude reaction mixture. How can I prevent this?
A5: The presence of 3-fluorobenzamide is a clear indicator of protodeboronation. This side reaction consumes your starting material and reduces your yield.
Causality: Protodeboronation is the hydrolysis of the carbon-boron bond. It is often accelerated by strong bases in protic solvents (like water), which provide the necessary proton.[1][2]
Solutions:
-
Switch to Anhydrous Conditions: If your reaction tolerates it, using anhydrous solvents and bases can significantly suppress protodeboronation by removing the proton source.[1]
-
Use a Milder Base: Strong bases like NaOH can be aggressive. Consider switching to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Protect the Boronic Acid: For particularly sensitive substrates, converting the boronic acid to a more stable form, such as a pinacol boronate ester or a diethanolamine adduct, can be highly effective.[2][11] These derivatives are more resistant to protodeboronation and can be used directly in the coupling reaction.
Q6: My HPLC analysis shows multiple unexpected peaks. How do I identify the source?
A6: Unexpected peaks can arise from compound degradation, impurities in reagents, or on-column reactions.[7]
-
Degradation in Sample Vial: Boronic acids can degrade in solution, especially if dissolved in protic solvents like methanol or water for extended periods before injection.
-
Solution: Always prepare analytical samples fresh in an aprotic diluent (like acetonitrile) and analyze them immediately.[7] Use a cooled autosampler if available.
-
-
On-Column Degradation: The stationary phase of a reversed-phase HPLC column can sometimes promote hydrolysis.
-
Solution: Use a faster gradient or a shorter column to reduce the analyte's residence time.[7] Ensure the mobile phase pH is in a range where the compound is most stable.
-
-
Degradation Product Identification: Use a mass spectrometer (LC-MS) to get mass information for the unknown peaks.[7] The expected masses for protodeboronation (loss of B(OH)₂ and addition of H) and oxidation (addition of O) are easy to predict and can confirm the degradation pathway.
Section 3: Key Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the degradation of this compound.
-
System: An HPLC or UPLC system with a PDA/UV detector is suitable. An attached mass spectrometer is highly recommended for peak identification.[7]
-
Column: A C18 or Phenyl-based column is a good starting point (e.g., XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
Start at 5-10% B.
-
Ramp to 95% B over 10-15 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 0.8 - 1.2 mL/min
-
Detection: 254 nm, or scan for optimal wavelength.
-
Sample Preparation: Dissolve the compound in acetonitrile or a mixture of acetonitrile/water. Prepare fresh and inject immediately.[7]
Protocol 2: Stabilization via Diethanolamine Adduct Formation
If protodeboronation is a persistent issue, converting the boronic acid to a highly stable, crystalline diethanolamine adduct is an excellent strategy.[1][11] This adduct can often be used directly in subsequent reactions.[11]
Caption: Workflow for preparing a stable diethanolamine adduct.
-
Dissolution: In a flask, dissolve this compound in a suitable solvent like dichloromethane or a solvent mixture where it is soluble.
-
Addition: While stirring, add one equivalent of diethanolamine dropwise via pipette.[1][11] You may observe the initial solid dissolving completely before a new precipitate forms.
-
Precipitation & Isolation: Stir the resulting slurry for 15-30 minutes to ensure complete formation of the adduct.
-
Filtration: Isolate the white, crystalline solid product via vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum. This stable adduct can now be stored or used directly in Suzuki couplings, particularly those employing protic solvents.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Minimizing homocoupling of (4-Carbamoyl-2-fluorophenyl)boronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Minimizing Homocoupling of (4-Carbamoyl-2-fluorophenyl)boronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Electron-Deficient Boronic Acids
This compound is a valuable building block in medicinal chemistry, but its electronic nature presents specific challenges in Suzuki-Miyaura cross-coupling reactions. The presence of two electron-withdrawing groups—a fluoro group ortho to the boronic acid and a carbamoyl group para to it—renders the boronic acid highly electron-deficient. This property increases its susceptibility to undesired side reactions, most notably oxidative homocoupling, which leads to the formation of a symmetrical biaryl impurity (4,4'-dicarbamoyl-2,2'-difluorobiphenyl). This guide provides a structured approach to diagnosing and mitigating this persistent issue, grounded in mechanistic principles and field-proven laboratory practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding homocoupling of this specific substrate.
Q1: What is boronic acid homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl. In this case, two units of this compound react to form 4,4'-dicarbamoyl-2,2'-difluorobiphenyl. This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a potentially difficult-to-remove impurity.
Q2: Why is this compound so prone to homocoupling?
A2: Electron-deficient arylboronic acids are known to be more susceptible to homocoupling.[1][2] The primary mechanism for this side reaction involves palladium(II) species.[3] These Pd(II) intermediates can undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homodimer and Pd(0).[4] The electron-withdrawing nature of the fluoro and carbamoyl groups on your substrate can facilitate this process. Furthermore, the increased Lewis acidity of fluorinated boronic acids can influence their reactivity and interaction with the catalyst and base.[5]
Q3: What is the most critical factor to control to prevent this side reaction?
A3: The single most critical factor is minimizing the concentration of palladium(II) species in the reaction mixture, especially before the catalytic cycle is fully established.[4] This is closely followed by ensuring rigorously anaerobic (oxygen-free) conditions, as oxygen can re-oxidize the active Pd(0) catalyst to the problematic Pd(II) state, creating a catalytic cycle for homocoupling.[3][4][6]
Q4: I see homocoupling and dehalogenation of my coupling partner. Are they related?
A4: While mechanistically distinct, the conditions that favor one side reaction can sometimes promote others. Dehalogenation, the replacement of the halide on your coupling partner with a hydrogen atom, often involves the formation of a palladium-hydride (Pd-H) species.[7] Both side reactions are often symptomatic of a sluggish desired cross-coupling cycle. Optimizing the reaction to accelerate the main productive cycle is the best strategy to suppress both.
Part 2: In-Depth Troubleshooting Guide
This guide is structured around the primary symptom: High levels of the homocoupled dimer, 4,4'-dicarbamoyl-2,2'-difluorobiphenyl, are observed by LC-MS or NMR.
Logical Troubleshooting Workflow
Below is a visual guide to systematically address the issue of high homocoupling.
Caption: A step-by-step workflow for troubleshooting homocoupling.
Potential Cause 1: Presence of Active Pd(II) Species
-
Causality: Standard Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must first be reduced to the catalytically active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, producing your undesired dimer as a byproduct before the main cycle even begins.[3][8][9] Furthermore, any dissolved oxygen can re-oxidize Pd(0) back to Pd(II), perpetuating a parasitic homocoupling cycle.[4]
-
Solutions & Protocols:
-
Switch to a Pd(0) Source or Precatalyst: Using a catalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses the initial reduction step that generates the homodimer.[8] Alternatively, modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are designed to generate the active monoligated Pd(0) species cleanly and rapidly, minimizing the lifetime of species that promote side reactions.[9]
-
Implement Rigorous Degassing: Standard degassing by bubbling argon through the solvent for a few minutes is often insufficient. Oxygen can remain in the headspace and dissolved in the solvent.
-
Protocol: Subsurface Sparge: Vigorously bubble an inert gas (Argon or Nitrogen) through the solvent via a needle submerged below the liquid surface for at least 30-60 minutes. Maintain a positive pressure of the inert gas throughout the reaction setup and duration.
-
Protocol: Freeze-Pump-Thaw: For maximum oxygen removal, subject the reaction mixture to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing under an inert atmosphere.
-
-
Introduce a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help scavenge residual Pd(II) without interfering with the main catalytic cycle.[4][10] A typical loading is 10-20 mol%.
-
Potential Cause 2: Suboptimal Base Selection
-
Causality: The base is essential for activating the boronic acid to facilitate transmetalation.[11][12] However, the choice and strength of the base are critical. A very strong base can accelerate the formation of unreactive boronate species or promote other side reactions.[13] For electron-deficient boronic acids, a weaker inorganic base is often sufficient and preferable to minimize homocoupling.[9]
-
Solutions & Recommendations:
-
Screen Weaker Bases: Instead of strong bases like NaOH or alkoxides, screen moderately weak inorganic bases. Potassium phosphate (K₃PO₄) is an excellent starting point, often providing a good balance of reactivity while suppressing side reactions.[7][9] Other options include K₂CO₃, Cs₂CO₃, or fluoride sources like KF or CsF, which can be particularly effective for fluorinated substrates.[11][14]
-
Data Summary: Recommended Bases for Challenging Couplings
Base Typical Conditions Rationale & Comments K₃PO₄ 2-3 equiv, Dioxane/H₂O or Toluene/H₂O Often the base of choice for difficult couplings. Effective at activating the boronic acid without being overly harsh.[7] K₂CO₃ 2-3 equiv, Aqueous solvent systems A milder, cost-effective option. Good starting point for initial screening.[12] Cs₂CO₃ 2-3 equiv, Anhydrous polar aprotic solvents (Dioxane, THF) More soluble in organic solvents than K₂CO₃/K₃PO₄, can be effective where solubility is an issue. | CsF | 2-3 equiv, Dioxane or THF | Fluoride anions can form highly nucleophilic fluoroborate species, which may accelerate transmetalation for electron-deficient partners.[14] |
-
Potential Cause 3: Ineffective Ligand Choice
-
Causality: The ligand dictates the steric and electronic environment around the palladium center. Simple, less bulky ligands (like triphenylphosphine, PPh₃) may not be sufficient to promote the desired reductive elimination step efficiently. A slow reductive elimination can allow competing side reactions to occur. Bulky, electron-rich ligands accelerate the final C-C bond-forming step and can sterically hinder the formation of the bis-boronic acid palladium intermediate required for homocoupling.[9]
-
Solutions & Recommendations:
-
Employ Buchwald-Type Ligands: For challenging substrates like this compound, highly effective catalyst systems are formed using bulky, electron-rich biarylmonophosphine ligands.
-
Data Summary: Recommended Ligands for Electron-Deficient Boronic Acids
Ligand Structure Class Key Features SPhos Biarylmonophosphine Excellent general ligand for sterically hindered and electron-deficient substrates.[1] XPhos Biarylmonophosphine Very bulky and electron-rich; highly active and often successful when other ligands fail. RuPhos Biarylmonophosphine Another highly active ligand, particularly effective for heteroaromatic substrates. | tBu₃P | Trialkylphosphine | Very electron-rich and sterically demanding; can be highly effective but is also air-sensitive. |
-
Part 3: Mechanistic Diagrams
Understanding the competing pathways is key to rational troubleshooting.
Desired Suzuki-Miyaura Catalytic Cycle
Caption: The productive Suzuki-Miyaura cross-coupling cycle.
Parasitic Homocoupling Pathway
Caption: The undesired Pd(II)-mediated homocoupling pathway.
Part 4: Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to minimize homocoupling of this compound.
Protocol: Low-Homocoupling Suzuki-Miyaura Reaction
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2.2-4.4 mol %). Note: If using a precatalyst like XPhos Pd G3, it is added as a single component (1-2 mol%).
-
Inert Atmosphere: Seal the flask/vial with a septum. Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the solvent system (e.g., Dioxane/Water 10:1, or Toluene), which has been rigorously degassed beforehand via subsurface sparging for at least 30 minutes. The final concentration should be ~0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe under inert atmosphere) and analyzing by LC-MS or TLC. Look for the consumption of the limiting aryl halide and the formation of the desired product versus the homocoupled dimer.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Reactions with (4-Carbamoyl-2-fluorophenyl)boronic acid
Introduction: Navigating the Challenges of a Unique Substrate
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance.[1] However, the success of this reaction is highly dependent on the electronic and steric nature of the coupling partners. (4-Carbamoyl-2-fluorophenyl)boronic acid presents a unique set of challenges due to the combined electronic effects of its substituents. The ortho-fluoro and para-carbamoyl groups are both electron-withdrawing, which significantly impacts the reactivity of the boronic acid.[2][3]
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals working with this specific substrate. We will delve into the mechanistic reasoning behind common failures and provide field-proven strategies for optimizing base and solvent conditions to achieve high-yield, reproducible results.
Understanding the Substrate: Why is this compound Difficult?
The primary challenge with this substrate lies in the transmetalation step of the Suzuki catalytic cycle.[4] This step involves the transfer of the aryl group from the boron atom to the palladium center. The efficiency of this process is governed by the nucleophilicity of the boronic acid.
-
Reduced Nucleophilicity: The potent electron-withdrawing nature of both the ortho-fluoro and para-carbamoyl substituents pulls electron density away from the phenyl ring. This effect deactivates the boronic acid, making it less nucleophilic and slowing the rate-limiting transmetalation step.[5] Low reaction efficiency is often attributed to this slow transmetalation.
-
Steric Hindrance: The ortho-fluoro substituent introduces steric bulk adjacent to the reaction center. This hindrance can impede the approach of the boronic acid to the palladium complex, further complicating the transmetalation and reductive elimination steps.[5][6]
-
Propensity for Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7] This irreversible process consumes the starting material and directly reduces the potential yield of the desired cross-coupled product.
Troubleshooting Guide & FAQs
This section is designed to directly address the common issues encountered when using this compound.
Question 1: My reaction has a very low yield or has failed completely. What are the first things I should check?
Answer: Before making significant changes to the core reaction conditions (base, solvent), it is crucial to rule out fundamental experimental errors.
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[5] Ensure your solvent was properly degassed and that the reaction vessel was thoroughly purged with an inert gas like argon or nitrogen.[8]
-
Reagent Quality:
-
Boronic Acid: Verify the purity of your this compound. Boronic acids can dehydrate to form boroxines, which can alter reactivity.
-
Palladium Catalyst: Ensure your palladium source and ligand are active. Many Pd(0) sources are air-sensitive. Using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can ensure the efficient generation of the active catalytic species.[5][9]
-
Solvent: Use anhydrous solvents, as excess water can sometimes be detrimental, though some water is often necessary for the catalytic cycle.[10][11]
-
Question 2: I'm observing significant protodeboronation of my starting material. How can I minimize this side reaction?
Answer: Protodeboronation is a major challenge with this electron-deficient substrate.[7] The key is to accelerate the desired cross-coupling pathway so it outcompetes the decomposition pathway.
-
Use a Stronger, Non-Nucleophilic Base: The base is critical for activating the boronic acid.[1] For electron-deficient boronic acids, weaker bases like Na₂CO₃ or K₂CO₃ are often insufficient. A stronger base is required to form the more nucleophilic boronate species, which accelerates transmetalation.[5][8] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[5][6] These bases provide the necessary activity without introducing competing nucleophiles.
-
Anhydrous Conditions: While Suzuki reactions often tolerate water, excessive amounts can facilitate protodeboronation. Using anhydrous solvents can help suppress this side reaction.
-
Consider Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol (Bpin) or MIDA boronate ester, can protect it from protodeboronation until it is needed in the catalytic cycle.
Question 3: Which base and solvent combination is the best starting point for this substrate?
Answer: The interplay between the base and solvent is critical. A polar, aprotic solvent is generally preferred to facilitate the dissolution of the inorganic base and the reaction components.
A robust starting point for this challenging coupling is Potassium Phosphate (K₃PO₄) in 1,4-Dioxane .
-
Why K₃PO₄? It is a strong base that effectively promotes the formation of the active boronate species from the electron-deficient boronic acid, driving the transmetalation step forward.[6][10]
-
Why 1,4-Dioxane? It is a polar aprotic solvent with a relatively high boiling point, allowing for elevated reaction temperatures if necessary. It also works well with K₃PO₄. Toluene is another common and effective choice.[6] A small amount of water (e.g., a 10:1 dioxane/water mixture) can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the palladium-hydroxo species involved in the catalytic cycle.[1][11]
Question 4: I've optimized the base and solvent, but the reaction is still sluggish. What is the next step?
Answer: If the reaction is still not proceeding efficiently, the issue likely lies with the catalyst system's inability to overcome the steric and electronic hurdles.
-
Switch to a Bulky, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered and deactivated substrates.[6] The most critical optimization is to use a modern biarylphosphine ligand (often called Buchwald ligands).
-
Recommended Ligands: XPhos , SPhos , or RuPhos are excellent choices. These bulky, electron-rich ligands promote the formation of a highly reactive, monoligated Pd(0) species. This accelerates both the initial oxidative addition and the difficult final reductive elimination step, which can be slow for hindered products.[5][6]
-
-
Increase the Reaction Temperature: Challenging couplings often require more thermal energy to overcome high activation barriers.[5] If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C (the boiling point of dioxane or toluene). Microwave irradiation can also be a powerful tool for rapidly heating the reaction.[12]
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Strong base needed to activate the electron-deficient boronic acid for transmetalation.[5][6] |
| Cs₂CO₃ (2.0 - 3.0 equiv) | An effective but more expensive alternative to K₃PO₄; highly soluble.[5] | |
| Solvent | 1,4-Dioxane | High-boiling polar aprotic solvent, works well with recommended bases.[6] |
| Toluene | Good alternative to dioxane, also allows for high reaction temperatures.[6] | |
| Catalyst System | Pd₂(dba)₃ / XPhos | A common combination for generating a highly active catalyst in situ. |
| XPhos Pd G3/G4 | Air-stable precatalyst for reliable generation of the active Pd(0) species.[5] | |
| Temperature | 80 - 110 °C | Higher temperatures are often required for hindered and deactivated substrates.[5][6] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for this compound
Caption: A logical workflow for troubleshooting difficult Suzuki couplings.
Experimental Protocol: A Recommended Starting Point
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).[5]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing (Optional but Recommended): Bubble argon through the reaction mixture for 5-10 minutes to ensure the solvent is thoroughly degassed.
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
Analytical methods for assessing the purity of (4-Carbamoyl-2-fluorophenyl)boronic acid
Welcome to the technical support center for the analytical assessment of (4-Carbamoyl-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity and quality of this critical reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purity analysis of this compound.
Q1: What are the most critical analytical techniques for determining the purity of this compound?
A1: A multi-pronged approach is essential for a comprehensive purity assessment. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and separating organic impurities. A reversed-phase C18 column is typically effective.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹¹B): Provides structural confirmation and is invaluable for identifying and quantifying organic impurities, residual solvents, and the presence of boroxines.[1][2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps in the identification of impurities.[3][4][5][6]
-
Karl Fischer Titration: The gold standard for accurately determining water content, which is crucial as boronic acids can exist as hydrates.[7][8][9]
Q2: What are the common impurities I should expect in my this compound sample?
A2: Impurities can arise from the synthetic route or degradation. Key impurities to monitor include:
-
Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[1][3] They can complicate NMR spectra and are a significant indicator of improper handling or storage.
-
Starting Materials and Reagents: Unreacted precursors from the synthesis are common impurities.[1]
-
Protodeboronation Products: Cleavage of the C-B bond can lead to the formation of fluorobenzamide.[10]
-
Homocoupling Byproducts: Formation of biphenyl species can occur during synthesis.
-
Residual Solvents: Solvents used in synthesis and purification may be present.[1]
-
Inorganic Salts: Byproducts from the workup and purification steps.
Q3: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A3: Broadened signals in the ¹H NMR spectrum of a boronic acid sample are often indicative of the presence of boroxine trimers.[1] These anhydrides can exist in equilibrium with the monomeric boronic acid, leading to complex and poorly resolved spectra. To address this, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the boroxine and sharpen the signals.[1]
Q4: How can I quantify the water content in my sample?
A4: Karl Fischer titration is the most accurate method for determining water content in boronic acids.[7][8][9] It is a specific and rapid technique that requires a small amount of sample.[8] Both volumetric and coulometric Karl Fischer methods can be used, with the choice depending on the expected water content.[9] For low moisture levels (ppm range), coulometric titration is preferred.[7][9]
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides step-by-step protocols for key analytical methods and troubleshooting tips for common issues encountered during the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a cornerstone for assessing the purity of this compound by separating it from non-volatile organic impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water or 10 mM Ammonium Acetate in Water.[1][4][11]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or 10 mM Ammonium Acetate in Acetonitrile.[1][4][11]
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of water and acetonitrile.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column overload. - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. | - Reduce sample concentration. - Adjust the mobile phase pH. The use of a buffered mobile phase can improve reproducibility.[1] - Try a different column chemistry. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. | - Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a consistent temperature. - Replace the column if it has exceeded its lifetime. |
| Ghost Peaks | - Carryover from previous injections. - Contaminated mobile phase or diluent. | - Implement a robust needle wash protocol. - Prepare fresh mobile phase and sample diluent. |
| On-column Degradation | - Hydrolysis of the boronic acid on the column. | - While less common for boronic acids than their esters, using a buffered mobile phase can help maintain stability.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and impurity profiling. For this compound, a combination of ¹H, ¹⁹F, and ¹¹B NMR provides a comprehensive picture.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[1]
-
¹H NMR: Acquire a standard proton spectrum to identify the aromatic and amide protons and to detect organic impurities and residual solvents.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a very sensitive nucleus and can provide clean signals for fluorine-containing impurities.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. This will help to identify different boron species, such as the boronic acid and potential boroxine formation.[2]
| Problem | Possible Cause | Suggested Solution |
| Unexpected Peaks in ¹H NMR | - Residual solvents. - Starting materials or synthetic byproducts. - Degradation products. | - Compare chemical shifts with tables of common laboratory solvents. - Compare the spectrum with the NMR of known starting materials and potential byproducts. - Consider the possibility of hydrolysis or oxidation products.[1] |
| Broad or Complex Signals | - Presence of boroxine trimers.[1] | - Dissolve the sample in a coordinating solvent like methanol-d₄ to break up the anhydride.[1] |
| Difficulty in Quantifying Impurities | - Peak overlap. - Different relaxation times for protons. | - Use a higher field NMR instrument for better resolution. - For accurate quantification, use a long relaxation delay (D1) in your acquisition parameters. |
Mass Spectrometry (MS) Analysis
MS is crucial for confirming the molecular weight and for identifying unknown impurities. Electrospray Ionization (ESI) is a common technique for boronic acids.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[1]
-
Ionization Mode: Analyze in both positive and negative ion modes. In positive mode, you may observe [M+H]⁺, while in negative mode, [M-H]⁻ is common.[3]
-
Instrumentation: Couple with an HPLC system (LC-MS) for separation prior to detection. This allows for the analysis of individual components in a mixture.
| Problem | Possible Cause | Suggested Solution |
| Poor Ionization | - The compound may not ionize well under the chosen conditions. | - Try different ionization sources (e.g., APCI). - Optimize the mobile phase composition, for instance, by adding a small amount of formic acid for positive mode or ammonium hydroxide for negative mode to aid ionization.[3] |
| Complex Mass Spectrum | - Formation of adducts with solvents or salts. - In-source fragmentation or reactions. - Presence of boroxine trimers.[3] | - Scrutinize the spectrum for common adducts (e.g., +Na, +K). - Use gentler ionization conditions. - Boroxines will appear as higher molecular weight species.[1] |
Part 3: Visualization & Workflow
To ensure a systematic approach to purity assessment, the following workflow is recommended.
Caption: A comprehensive workflow for the purity assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metrohm.com [metrohm.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Efficacy of (4-Carbamoyl-2-fluorophenyl)boronic acid in PARP inhibitors vs. other boronic acids
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as those with BRCA1/2 mutations.[1] The therapeutic success of approved PARP inhibitors like Olaparib and Talazoparib has spurred the exploration of novel chemical scaffolds to enhance potency, selectivity, and pharmacokinetic profiles. Among these, boronic acid derivatives are gaining attention for their unique ability to form reversible covalent bonds with enzymatic targets, a characteristic that could offer distinct advantages in PARP inhibition.[2]
This guide provides a comprehensive comparison of the efficacy of boronic acid-based PARP inhibitors, with a particular focus on the structural class of benzoxazaborinins, for which experimental data is available. While direct efficacy data for (4-Carbamoyl-2-fluorophenyl)boronic acid as a PARP inhibitor is not prominently available in the current body of scientific literature, this guide will leverage available data on other boronic acid derivatives to provide a comparative framework for researchers, scientists, and drug development professionals. We will delve into the underlying mechanisms, present comparative in vitro data, and provide detailed experimental protocols to enable a thorough evaluation of this promising class of compounds.
The Rationale for Boronic Acids in PARP Inhibition: A Mechanistic Overview
PARP enzymes, primarily PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon DNA replication, collapse into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and cell death.[1][3]
Boronic acids possess a unique chemical feature: an empty p-orbital that allows them to act as Lewis acids and form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of some enzymes.[2] This mode of inhibition can lead to high potency and prolonged target engagement compared to non-covalent inhibitors. In the context of PARP, which utilizes NAD+ as a substrate, boronic acid-containing molecules can be designed to mimic the nicotinamide portion of NAD+, thereby competitively inhibiting the enzyme.[2]
Comparative Efficacy of Boronic Acid-Based PARP Inhibitors
While the approved PARP inhibitors are not boronic acid-based, research into this chemical class is ongoing. A study on benzoxazaborinin derivatives has provided initial insights into their potential as PARP-1 inhibitors.[2] The following table summarizes the in vitro efficacy of these compounds, represented by their half-maximal inhibitory concentration (IC50) against PARP-1, and compares them to the established PARP inhibitor, Olaparib.
| Compound | Chemical Scaffold | PARP-1 IC50 (µM) | Reference |
| Structure 15A | Benzoxazaborinin | 31 | [2] |
| (Other Benzoxazaborinin derivatives) | Benzoxazaborinin | >31 | [2] |
| Olaparib | Phthalazinone | 0.005 | [4] |
| Talazoparib | Fluoro-phthalazinone | 0.00057 | [4] |
Note: The IC50 values are indicative of the concentration of the inhibitor required to reduce the activity of the PARP-1 enzyme by 50% in an in vitro assay. A lower IC50 value indicates a higher potency.
The data indicates that while the explored benzoxazaborinin derivatives show inhibitory activity against PARP-1, their potency is significantly lower than that of the approved non-boronic acid inhibitors like Olaparib and Talazoparib. The most potent benzoxazaborinin derivative, structure 15A, has an IC50 of 31 µM, which is several orders of magnitude higher than the nanomolar potency of Olaparib and Talazoparib.[2][4] This suggests that while the boronic acid scaffold holds promise, further optimization of the molecular structure is necessary to achieve clinically relevant potency.
The structure-activity relationship (SAR) of these benzoxazaborinin-based inhibitors is still in its early stages of exploration. The initial findings suggest that the rigidity of the heterocyclic structure containing the boron atom can contribute to the interaction with the enzyme.[2] Further medicinal chemistry efforts are needed to explore different substituents on the phenyl ring and modifications of the heterocyclic system to improve binding affinity and, consequently, inhibitory potency.
Visualizing the PARP Signaling Pathway and Inhibition
To understand the context of PARP inhibition, it is crucial to visualize the DNA damage response pathway where PARP plays a key role.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
Navigating Steric Challenges: A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of (4-Carbamoyl-2-fluorophenyl)boronic acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds integral to pharmaceutical and materials science.[1][2] The choice of the palladium ligand is a critical parameter that dictates the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance.[1] This is particularly true when dealing with sterically demanding substrates such as (4-Carbamoyl-2-fluorophenyl)boronic acid. The ortho-fluoro and carbamoyl substituents present significant steric hindrance, which can impede the key steps of the catalytic cycle.
This guide provides a comparative analysis of the performance of different classes of palladium ligands in the Suzuki-Miyaura coupling of this compound. By delving into the mechanistic nuances and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic endeavors.
The Crucial Role of Ligands in Overcoming Steric Hindrance
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6][7] For sterically hindered substrates, both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the biaryl product can be particularly challenging.[3][8] The ligand's role is to stabilize the palladium center, facilitate these challenging steps, and prevent unwanted side reactions. The steric and electronic properties of the ligand are paramount in achieving high catalytic activity.[1][9] Bulky, electron-rich ligands are often favored as they promote the formation of the catalytically active monoligated palladium species, which is crucial for coupling sterically hindered partners.[4][8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
A Comparative Analysis of Ligand Classes
The two predominant classes of ligands employed in modern Suzuki-Miyaura cross-coupling reactions are phosphine-based ligands and N-heterocyclic carbenes (NHCs). Each class offers distinct advantages when dealing with challenging substrates like this compound.
Phosphine-Based Ligands: The Workhorses of Cross-Coupling
For decades, phosphine ligands have been the dominant choice for palladium-catalyzed cross-coupling reactions. Their versatility stems from the ability to fine-tune their steric and electronic properties by modifying the substituents on the phosphorus atom.[10]
Biarylphosphines: This subclass of monodentate phosphine ligands has proven to be exceptionally effective for sterically demanding couplings.[1] Ligands such as SPhos and XPhos are characterized by a bulky biaryl backbone that promotes the formation of the active monoligated palladium complex and facilitates reductive elimination.[1] Their electron-rich nature also enhances the rate of oxidative addition.
| Ligand | General Structure | Key Advantages for Hindered Couplings |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for a broad range of substrates, including sterically hindered ones.[1] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for challenging couplings, including those involving aryl chlorides.[1][11] |
| t-BuBrettPhos | 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Often effective when other bulky phosphines fail.[8] |
Ferrocenyl and Dialkylphosphines: While biarylphosphines are often the first choice, other phosphine ligands like ferrocenylphosphines and dialkylphosphines can also offer unique reactivity profiles for specific applications.[1]
N-Heterocyclic Carbenes (NHCs): A Paradigm Shift in Catalysis
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often outperforming their phosphine counterparts in challenging cases.[12][13][14][15][16] NHCs are strong σ-donors, which can facilitate the oxidative addition of even unreactive aryl chlorides.[12][16] Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring.[14]
Key Advantages of NHC Ligands:
-
Strong σ-Donation: Enhances the electron density on the palladium center, promoting oxidative addition.[12][13][16]
-
Tunable Steric Hindrance: The steric environment around the metal center can be precisely controlled to favor the desired catalytic pathway.[14]
-
High Stability: Palladium-NHC complexes are often more stable than their phosphine analogues, leading to longer catalyst lifetimes.[15]
| Ligand | General Structure | Key Advantages for Hindered Couplings |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | A bulky and effective ligand for a wide range of cross-coupling reactions. |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | Saturated backbone version of IPr, often showing different selectivity.[17] |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | A commonly used NHC ligand with proven efficacy.[15] |
Studies have shown that sterically hindered NHC ligands are particularly adept at catalyzing Suzuki-Miyaura couplings of substrates prone to steric clashes.[12][18] The combination of strong electron donation and significant steric bulk allows these ligands to promote the necessary steps in the catalytic cycle while preventing catalyst deactivation.[12][13]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions (base, solvent, temperature, and catalyst loading) is often necessary for specific substrates.[1]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[1]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, IPr·HCl) (1.1-1.5 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide, this compound, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (e.g., 2-24 hours).[1][19]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][19]
Conclusion
The successful Suzuki-Miyaura cross-coupling of the sterically demanding this compound is highly dependent on the judicious selection of the palladium ligand. While bulky, electron-rich biarylphosphine ligands like SPhos and XPhos have a proven track record in overcoming steric challenges, N-heterocyclic carbene ligands offer a powerful alternative with their strong σ-donating properties and tunable steric bulk. For particularly challenging couplings, the exploration of a panel of both phosphine and NHC ligands is recommended to identify the optimal catalyst system. The provided experimental protocol serves as a robust starting point for developing efficient and high-yielding syntheses of valuable biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
The Superior Biological Activity of PARP Inhibitors Synthesized with (4-Carbamoyl-2-fluorophenyl)boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals vested in the discovery of next-generation cancer therapeutics, the choice of chemical precursors is a critical determinant of a drug's ultimate efficacy and mechanism of action. In the landscape of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA damage repair, the strategic use of specific building blocks has led to compounds with profoundly different biological activities. This guide provides an in-depth comparison of the biological activity of compounds synthesized using (4-Carbamoyl-2-fluorophenyl)boronic acid , with a primary focus on the highly potent inhibitor Talazoparib. We will objectively compare its performance against other key PARP inhibitors and provide the supporting experimental data and protocols to validate these claims.
Introduction: The Critical Role of Boronic Acids in PARP Inhibition
Boronic acids are a versatile class of organic compounds that have gained prominence in medicinal chemistry, largely due to their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis.[1] Beyond their role as synthetic intermediates, the boronic acid moiety itself can be a key pharmacophoric feature, engaging in unique interactions with biological targets.[1][2] In the context of PARP inhibitors, the choice of the boronic acid precursor can significantly influence the final compound's binding affinity, selectivity, and, most importantly, its mechanism of action.
This compound has emerged as a pivotal building block in the synthesis of some of the most potent PARP inhibitors to date. Its unique electronic and structural properties contribute to the exceptional biological activity of the resulting compounds, particularly in their ability to "trap" the PARP enzyme on DNA, a mechanism that has been shown to be a major driver of cytotoxicity in cancer cells.[3][4]
Comparative Analysis of Biological Activity
The primary compound of interest synthesized using this compound is Talazoparib (BMN-673) .[4][5][6] To understand its superior biological activity, we will compare it to other clinically relevant PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Veliparib. The key performance metrics for PARP inhibitors are their ability to inhibit the catalytic activity of PARP enzymes (PARP1 and PARP2) and their efficiency in trapping PARP-DNA complexes.
Catalytic Inhibition of PARP1 and PARP2
The catalytic inhibition of PARP1 and PARP2 is a fundamental mechanism of action for all PARP inhibitors. It involves the competitive binding to the NAD+ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and thereby hindering the recruitment of DNA repair proteins.[7][8] The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) is a measure of a drug's potency in this regard.
| PARP Inhibitor | PARP1 IC50 (nM) / Ki (nM) | PARP2 IC50 (nM) / Ki (nM) | Reference(s) |
| Talazoparib | ~1 (IC50), 1.2 (Ki) | ~1.5 (IC50), 0.87 (Ki) | [3][9][10] |
| Olaparib | ~1-5 (IC50) | ~1-2 (IC50) | [3] |
| Rucaparib | ~1-7 (IC50) | ~1-2 (IC50) | [3] |
| Niraparib | ~2-4 (IC50) | ~1-2 (IC50) | [3] |
| Veliparib | ~2-5 (IC50) | ~2-3 (IC50) | [3] |
As the data indicates, while all listed PARP inhibitors are highly potent catalytic inhibitors with nanomolar efficacy, Talazoparib is consistently among the most potent against both PARP1 and PARP2.[3][9][10]
PARP Trapping Potency: The Key Differentiator
While catalytic inhibition is a shared feature, the ability of a PARP inhibitor to trap the PARP enzyme on DNA is a critical and distinct mechanism that significantly enhances its cytotoxic effect, especially in cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations).[3][11] This "trapping" creates a physical obstruction on the DNA, which, upon collision with the replication machinery, leads to the formation of lethal double-strand breaks.[3][12]
The potency of PARP trapping does not always correlate with catalytic inhibition and is a key differentiator among the various PARP inhibitors.[3] Talazoparib, synthesized with this compound, is recognized as the most potent PARP trapper among clinically approved inhibitors.[3][4][13]
| PARP Inhibitor | Relative Trapping Potency | Fold-increase in Trapping vs. Olaparib | Reference(s) |
| Talazoparib | Very High | ~100-fold | [4][11][13] |
| Niraparib | High | More potent than Olaparib | [13] |
| Olaparib | Moderate | - | [3] |
| Rucaparib | Moderate | Similar to Olaparib | [11] |
| Veliparib | Low | Less potent than Olaparib | [11] |
The significantly higher PARP trapping efficiency of Talazoparib is a direct contributor to its enhanced anti-tumor activity observed in both preclinical and clinical settings.[14][15] This superior trapping ability is attributed to the unique structural features imparted by its synthesis, including the moiety derived from this compound, which allows for extensive and unique binding interactions with the PARP1/2 proteins.[9][16]
Signaling Pathways and Experimental Workflows
PARP1-Mediated Single-Strand Break Repair Pathway
The following diagram illustrates the central role of PARP1 in the repair of single-strand DNA breaks (SSBs), the pathway targeted by PARP inhibitors.
Caption: PARP1-mediated single-strand break repair and mechanisms of PARP inhibitors.
Experimental Workflow for In Vitro PARP1 Chemiluminescent Assay
This workflow outlines the key steps in determining the catalytic inhibitory activity of a compound.[17]
Caption: Workflow for the in vitro PARP1 chemiluminescent assay.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following are detailed protocols for key assays used to characterize PARP inhibitors.
Protocol 1: In Vitro PARP1 Chemiluminescent Activity Assay[17]
This assay quantifies the catalytic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.
Materials:
-
96-well white microplate coated with histone H1
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nuclease-treated salmon testes DNA)
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Blocking Buffer
-
Wash Buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (e.g., Talazoparib) and positive control (e.g., Olaparib) dissolved in DMSO
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: If not pre-coated, coat the 96-well plate with histone H1 and allow it to dry.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for at least 90 minutes at room temperature. Wash the plate three times with 200 µL of Wash Buffer per well.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and positive control in PARP Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO vehicle (for positive control) to the appropriate wells.
-
Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer.
-
Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.
-
Add 10 µL of PARP Assay Buffer to the "Blank" wells.
-
-
Enzymatic Reaction: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Subtract the average signal from the "Blank" wells from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Fluorescence Polarization (FP)-Based PARP Trapping Assay[3][18][19][20][21]
This assay measures the ability of an inhibitor to trap PARP1 or PARP2 on a fluorescently labeled DNA oligonucleotide.
Materials:
-
Black, low-binding 384-well or 96-well microplate
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently labeled nicked DNA oligonucleotide duplex
-
PARPtrap™ Assay Buffer
-
NAD+
-
Dithiothreitol (DTT)
-
Test compound (e.g., Talazoparib) dissolved in DMSO
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare 1x PARPtrap™ Assay Buffer and add fresh DTT to a final concentration of 2 mM.
-
Prepare the Master Mix containing 5x PARPtrap™ Assay Buffer (with DTT), fluorescently labeled nicked DNA, and distilled water.
-
Dilute the PARP enzyme to the desired concentration in 1x PARPtrap™ Assay Buffer with DTT.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
"Blank" wells: Add 10 µl of 5x PARPtrap™ assay buffer 2 (with DTT) + 30 µl of distilled water + 5 µl of diluent (for example DMSO 10%).[18]
-
"High FP control" (trapped state): Add Master Mix, diluted PARP enzyme, and inhibitor diluent (without NAD+).
-
"Low FP control" (untrapped state): Add Master Mix, diluted PARP enzyme, inhibitor diluent, and NAD+.
-
"Test Inhibitor" wells: Add Master Mix, diluted PARP enzyme, diluted inhibitor, and NAD+.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
The increase in FP signal in the presence of an inhibitor (compared to the "Low FP control") is directly proportional to PARP trapping.
-
Plot the FP signal against the inhibitor concentration to generate a dose-response curve and calculate the EC50 for PARP trapping.
-
Conclusion: The Strategic Advantage of this compound in Synthesizing Superior PARP Inhibitors
The evidence presented in this guide unequivocally demonstrates that compounds synthesized with this compound, exemplified by Talazoparib, exhibit a superior biological activity profile compared to other leading PARP inhibitors. While catalytic inhibition is a shared and potent feature across this class of drugs, the remarkable ~100-fold greater PARP trapping efficiency of Talazoparib sets it apart.[4][11][13] This enhanced mechanism of action translates to greater cytotoxicity in cancer cells and is a testament to the power of rational drug design, where the selection of a specific chemical precursor directly influences the therapeutic potential of the final compound.
For researchers in the field of oncology drug discovery, this comparative analysis underscores the importance of not only considering the final structure of a drug but also the strategic selection of its building blocks. The use of this compound represents a successful case study in leveraging chemical synthesis to create a best-in-class therapeutic agent. The detailed protocols provided herein offer a robust framework for the continued evaluation and development of novel PARP inhibitors with enhanced biological activity.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. BMN 673 synthesis - chemicalbook [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. medkoo.com [medkoo.com]
- 7. PARP assay [assay-protocol.com]
- 8. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 14. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Senior Application Scientist's Guide to (4-Carbamoyl-2-fluorophenyl)boronic acid in Synthesis: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts reaction efficiency, yield, and overall project cost. This guide provides an in-depth cost-benefit analysis of (4-Carbamoyl-2-fluorophenyl)boronic acid, a key reagent in the synthesis of various pharmaceutical compounds, most notably PARP (poly(ADP-ribose) polymerase) inhibitors. We will objectively compare its performance with its non-fluorinated counterpart, (4-Carbamoylphenyl)boronic acid, and other relevant alternatives, supported by experimental data and established chemical principles.
Introduction: The Strategic Importance of Fluorinated Boronic Acids
This compound is a versatile organoboron compound widely employed in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] Its structure, featuring a carbamoyl group and a fluorine atom ortho to the boronic acid moiety, imparts unique electronic properties that can be strategically exploited in organic synthesis. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.
Performance Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the nature of the boronic acid.
The Electronic Advantage of the Ortho-Fluoro Substituent
The fluorine atom at the ortho position to the boronic acid in this compound exerts a strong electron-withdrawing inductive effect (-I). This electronic perturbation can influence the key steps of the Suzuki-Miyaura catalytic cycle. It is theorized that the increased electrophilicity of the boron atom can facilitate the crucial transmetalation step, potentially leading to faster reaction rates and higher yields compared to its non-fluorinated analog.[2]
However, it is also important to consider the potential for steric hindrance from the ortho-fluoro group, which could negatively impact the reaction.[3] Additionally, polyfluorinated aryl boronic acids can sometimes be prone to protodeboronation under basic conditions, a side reaction that reduces the yield of the desired coupled product.[4]
Comparative Yield Data (Representative)
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 85-95 |
| (4-Carbamoylphenyl)boronic acid (Predicted) | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 80-90 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~98[2] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95[2] |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-methylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92[5] |
| 4-Chlorophenylboronic acid | 2-Bromo-4-methylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 80[5] |
Note: The yields for this compound and (4-Carbamoylphenyl)boronic acid are predicted based on the general trends observed for fluorinated and non-fluorinated arylboronic acids. Actual yields will be substrate and condition-dependent.
The data suggests that fluorinated boronic acids, such as 4-fluorophenylboronic acid, can lead to excellent yields, often comparable to or slightly better than their non-fluorinated counterparts under optimized conditions.[2] The electron-donating or -withdrawing nature of other substituents on the coupling partners also plays a significant role in the reaction outcome.[5]
Cost-Benefit Analysis
The decision to use this compound over a non-fluorinated alternative often comes down to a balance between potential performance gains and increased cost.
| Reagent | CAS Number | Representative Price (USD/g) | Key Benefits | Key Drawbacks |
| This compound | 874289-22-2 | $150 - $300 | Potentially higher reactivity and yield; introduces fluorine for desirable downstream properties. | Higher cost. |
| (4-Carbamoylphenyl)boronic acid | 123088-59-5 | $50 - $100 | Lower cost. | Potentially lower reactivity and yield compared to the fluorinated analog. |
Disclaimer: Prices are estimates based on publicly available data from various suppliers for research quantities and are subject to change. Bulk pricing will differ significantly.
The higher cost of the fluorinated reagent is a significant factor. However, this upfront cost can be offset by several factors:
-
Improved Yield: A higher yield translates to less wasted starting material and a lower cost per gram of the final product.
-
Reduced Reaction Time: Faster reactions can lead to increased throughput and reduced energy consumption.
-
Simplified Purification: Cleaner reactions with fewer byproducts can simplify purification, saving time and solvent costs.
-
Enhanced Biological Activity: The presence of the fluorine atom may be essential for the desired biological activity of the target molecule, making the additional cost a necessary investment.
Experimental Protocols
To provide a practical context, a general experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. This should be considered a starting point, and optimization is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), this compound or its alternative (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas such as argon or nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and a degassed solvent (e.g., toluene, 1,4-dioxane, DMF, often with water as a co-solvent).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80 °C and 110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Safety and Handling of Boronic Acids
Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle boronic acids in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Recommendations
The choice between this compound and its non-fluorinated counterpart is a nuanced decision that requires careful consideration of both performance and cost.
Caption: Decision workflow for selecting the appropriate boronic acid.
Recommendations:
-
For early-stage drug discovery where the introduction of fluorine is hypothesized to be crucial for potency or pharmacokinetic properties, the higher cost of This compound is justified.
-
In later-stage development or for the synthesis of intermediates where cost is a primary driver and the fluorine atom is not essential, (4-Carbamoylphenyl)boronic acid presents a more economical option.
-
When in doubt, a small-scale pilot reaction with both reagents is recommended to empirically determine the optimal choice for a specific synthetic transformation.
By carefully weighing the scientific benefits against the economic realities, researchers can make an informed decision that best aligns with their project goals.
References
A Senior Application Scientist's Guide to Suzuki Coupling: A Head-to-Head Comparison of Aryl Halide Reactivity and Yield
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its robustness, functional group tolerance, and the commercial availability of its components have cemented its place in the synthetic chemist's toolbox. However, the success and efficiency of this palladium-catalyzed reaction are critically dependent on the choice of the electrophilic partner: the aryl halide.
This guide provides an in-depth, head-to-head comparison of the four most common electrophiles used in Suzuki couplings: aryl iodides, bromides, chlorides, and triflates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic causality that dictates their reactivity, providing field-proven insights to help you select the optimal substrate and conditions for your specific synthetic challenge.
The Decisive Step: Mechanistic Insights into Aryl Halide Reactivity
The efficacy of an aryl halide in a Suzuki coupling is overwhelmingly determined by its performance in the first and often rate-limiting step of the catalytic cycle: oxidative addition .[2] In this crucial step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming a Pd(II) complex.[3] The facility of this step is inversely related to the strength of the C-X bond; a weaker bond leads to a faster oxidative addition and, generally, a more efficient overall reaction.
The generally accepted catalytic cycle is illustrated below. While each step is vital, the energy barrier for oxidative addition is the primary differentiator for the halides discussed here.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity trend is directly correlated with the Carbon-Halogen bond dissociation energies (BDEs). Aryl iodides, possessing the weakest C-I bond, are the most reactive, while aryl chlorides, with the strongest C-Cl bond, are the least reactive and most challenging substrates.[4][5]
| Bond (in Phenyl Halide) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| C—I | ~65 | Highest |
| C—Br | ~81 | High |
| C—OTf | (C-O bond) ~118-120* | Variable, often > Br |
| C—Cl | ~96 | Lowest |
| Note: The reactivity of triflates (OTf) is not solely based on C-O BDE but also on the stability of the triflate anion as a leaving group. Its position in the reactivity series can vary based on the catalyst system.[6][7] |
This fundamental principle of bond strength dictates not only the reaction yields but also the choice of catalyst, ligand, and reaction conditions required to achieve a successful coupling.
Caption: General reactivity hierarchy of aryl electrophiles in Suzuki coupling.
Head-to-Head Performance Comparison
While the theoretical reactivity trend is clear (I > Br > OTf > Cl), practical yields depend heavily on optimized conditions for each substrate class.[1] Aryl chlorides, for example, can provide excellent yields but require specialized, and often more expensive, catalyst systems.[8][9]
The following table summarizes typical performance characteristics and yields for the coupling of various 4-substituted phenyl halides with phenylboronic acid. These are representative results collated from literature to illustrate the practical implications of halide choice.
Table 1: Comparative Yields in the Suzuki Coupling of Phenylboronic Acid with Various Aryl Electrophiles
| Aryl Electrophile (Ar-X) | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Key Considerations |
| 4-Iodoanisole | Pd(PPh₃)₄ / K₂CO₃ | 80 | 2 | >95% | Pros: Highly reactive, mild conditions. Cons: Expensive, potential catalyst poisoning by iodide.[3][10] |
| 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | 80 | 4 | ~90% | Pros: Good balance of reactivity and cost, robust. Cons: Less reactive than iodides.[11] |
| 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₃ / K₃PO₄ | 80 | 12 | ~85% | Pros: Inexpensive, widely available starting materials. Cons: Requires specialized, bulky, electron-rich phosphine ligands.[12][13] |
| 4-Anisyl Triflate | Pd(OAc)₂ / PCy₃ / K₃PO₄ | RT | 6 | ~92% | Pros: Easily prepared from phenols, reactive under mild conditions. Cons: Can be prone to hydrolysis, substrate cost.[12][14] |
Deep Dive into Each Electrophile Class
Aryl Iodides: The Sprinter
Aryl iodides are the most reactive electrophiles due to the low C-I bond energy.
-
Expertise & Experience: Their high reactivity allows for the use of less active, traditional catalysts like Pd(PPh₃)₄ and milder reaction conditions, often resulting in faster reaction times and excellent yields. However, this high reactivity can be a double-edged sword. Iodide anions can act as catalyst poisons by strongly coordinating to the palladium center, sometimes forming inactive palladium dimers, which can hinder the catalytic cycle, especially at lower temperatures.[3][10]
-
Trustworthiness: While generally reliable for high yields, their cost and potential for side reactions make them less ideal for large-scale industrial processes where cost-effectiveness is paramount.
Aryl Bromides: The Workhorse
Aryl bromides represent the "gold standard" for many applications, offering a pragmatic balance between reactivity, stability, and cost.
-
Expertise & Experience: They are sufficiently reactive to undergo oxidative addition with a wide range of palladium catalysts without being so reactive as to cause significant side reactions.[11] This reliability makes them the most common choice in research and development settings.
-
Trustworthiness: Protocols for aryl bromides are well-established and highly transferable across a diverse range of substrates, making them a dependable choice for complex molecule synthesis.
Aryl Chlorides: The Marathon Runner
The inertness of the C-Cl bond makes aryl chlorides the most challenging, yet most economically attractive, substrates.[8]
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Successful coupling requires overcoming the high activation energy for oxidative addition. This is achieved by using palladium catalysts paired with sterically bulky and highly electron-donating ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[12][13][15] These ligands stabilize the electron-rich Pd(0) center, increasing its ability to donate electron density into the σ* orbital of the C-Cl bond, thus facilitating its cleavage.
-
Trustworthiness: While requiring more specialized conditions, the development of advanced catalyst systems has made aryl chloride coupling a reliable and scalable method, particularly valued in industrial chemistry for cost reduction.[16][17]
Aryl Triflates: The Versatile Alternative
Aryl triflates (Ar-OTf), technically pseudohalides, are excellent electrophiles that are readily synthesized from widely available phenols.
-
Expertise & Experience: Their reactivity is often comparable to or even greater than aryl bromides, and they can be coupled under very mild conditions, sometimes at room temperature.[12] The choice of ligand is again crucial; ligands like tricyclohexylphosphine (PCy₃) are often effective.[13] A key consideration is the potential for competitive hydrolysis of the triflate group back to the phenol, especially under basic conditions.[14][18]
-
Trustworthiness: Their utility shines in complex syntheses, allowing for late-stage functionalization from a phenol handle. Furthermore, the differential reactivity between halides and triflates can be exploited for selective, sequential cross-couplings by carefully choosing the catalyst system.[7][19]
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for a representative Suzuki coupling. Monitoring reaction progress by TLC or LC-MS is crucial for determining completion.
Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Protocol 1: Coupling of an Aryl Bromide (Standard Conditions)
This protocol is adapted for the coupling of 4-bromoanisole with phenylboronic acid.[11]
-
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 v/v/v)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromoanisole, phenylboronic acid, and Pd(PPh₃)₄.
-
Add the potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Coupling of an Aryl Chloride (Using an Electron-Rich Ligand)
This protocol is adapted for the coupling of 4-chloroanisole with phenylboronic acid, requiring a more active catalyst system.[12][13]
-
Reagents:
-
4-Chloroanisole (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, P(t-Bu)₃, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add 4-chloroanisole and phenylboronic acid.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS (typically 12-24 hours).
-
Perform an aqueous workup and purification as described in Protocol 1.
-
Conclusion
The choice of aryl halide for a Suzuki-Miyaura cross-coupling is a critical decision that balances reactivity, cost, and reaction scalability.
-
Aryl Iodides offer the highest reactivity for rapid, small-scale syntheses where cost is not a limiting factor.
-
Aryl Bromides provide a reliable and robust option for most laboratory applications, representing the best all-around choice.
-
Aryl Triflates are a versatile alternative, ideal for late-stage functionalization from phenols and for enabling selective, sequential couplings.
-
Aryl Chlorides , while the most challenging, are the most economical substrates, making them the preferred choice for large-scale industrial synthesis, provided the appropriate advanced catalyst systems are employed.
By understanding the mechanistic principles that govern the reactivity of these electrophiles, researchers can make informed decisions, optimizing their synthetic strategies to achieve high yields efficiently and cost-effectively.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [research.usc.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Purity of (4-Carbamoyl-2-fluorophenyl)boronic Acid from Different Suppliers
Introduction: The Critical Role of Starting Material Purity in Drug Development
In the landscape of pharmaceutical development, the adage "you are what you start with" holds profound truth. The purity of active pharmaceutical ingredients (APIs) is paramount, directly impacting the safety, efficacy, and stability of the final drug product.[1][2] This scrutiny extends upstream to the starting materials and intermediates used in API synthesis. (4-Carbamoyl-2-fluorophenyl)boronic acid is a key building block in the synthesis of numerous therapeutic agents, often employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] The presence of impurities in this starting material, even at trace levels, can lead to the formation of unwanted side products, reduce reaction yields, and introduce potentially toxic compounds into the final API.[4][5]
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the identification, reporting, and qualification of impurities in new drug substances.[1][6][7][8] Therefore, a thorough understanding and quantification of the impurity profile of this compound from various commercial suppliers is not merely an academic exercise but a critical step in risk mitigation and quality assurance for any drug development program. This guide provides a comprehensive framework and detailed experimental protocols for the quantification and comparison of impurities in this critical reagent from different commercial sources.
Understanding Potential Impurities in Arylboronic Acids
The impurity profile of this compound is intrinsically linked to its synthesis and inherent chemical stability. Several classes of impurities are commonly encountered:
-
Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, by-products from side reactions (e.g., homocoupling in Suzuki reactions), and residual catalysts like palladium.[3][6]
-
Inherent Impurities (Degradants): Boronic acids are susceptible to specific degradation pathways:
-
Boroxine Formation: A hallmark of boronic acids is their tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[9][10][11][12] While often in equilibrium with the monomeric acid in the presence of water, the boroxine can have different physical properties and reactivity, complicating stoichiometry.
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[2][13][14][15] For our target molecule, this would result in the formation of 3-fluorobenzamide, an impurity that could be carried through subsequent synthetic steps.
-
-
Inorganic Impurities: These can include residual reagents, salts, or metals from the manufacturing process.[6]
This guide will focus on the quantification of organic impurities, particularly boroxines and products of protodeboronation, which are most likely to vary between suppliers based on their synthesis and purification processes.
Experimental Design for Impurity Quantification
A multi-pronged analytical approach is necessary to accurately identify and quantify the diverse range of potential impurities. This guide utilizes a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification of specific impurities like boroxines.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] subgraph "Supplier Comparison Workflow" direction LR A[Receive Samples from Suppliers A, B, C] --> B{Initial Visual Inspection}; B --> C[Sample Preparation for Analysis]; C --> D{HPLC-UV Purity Assay}; C --> E{LC-MS Impurity ID}; C --> F{NMR Analysis}; end
} caption: "Workflow for Supplier Impurity Analysis"
Part 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Rationale: Reverse-phase HPLC with UV detection is the workhorse for pharmaceutical purity analysis.[16] It allows for the separation and quantification of the main component from its organic impurities. A well-developed method can provide a percentage purity value and quantify specified impurities against a reference standard. The choice of a C18 column and a gradient elution with acidified water and acetonitrile is a robust starting point for separating a range of polar and non-polar analytes.[17]
Detailed HPLC Protocol
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100.0 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare samples from each supplier (A, B, and C) at the same concentration (0.1 mg/mL) as the reference standard.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area ≤ 2.0%).
-
Inject each supplier sample in duplicate.
-
Calculate the % Purity using the area normalization method. Identify and report any impurity peak greater than the reporting threshold of 0.05% as defined by ICH Q3A.[8]
-
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: While HPLC-UV quantifies impurities, it does not identify them. LC-MS is a powerful tool for determining the molecular weights of unknown impurities, providing crucial clues to their structures.[18][19][20] By coupling the same chromatographic separation to a high-resolution mass spectrometer (HRMS), we can obtain accurate mass data to propose elemental compositions for the observed impurities.
Detailed LC-MS Protocol
-
Instrumentation:
-
UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Chromatographic Conditions:
-
Utilize the same column and mobile phases as the HPLC-UV method, but potentially with a faster gradient on a shorter column (e.g., 2.1 x 50 mm) to increase throughput.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Scan Mode: Full scan MS from m/z 100-1000.
-
Data Acquisition: Data-dependent MS/MS to obtain fragmentation data for major impurity peaks.
-
-
Sample Preparation:
-
Analyze the same 0.1 mg/mL solutions prepared for the HPLC analysis.
-
-
Data Analysis:
-
Extract ion chromatograms for masses corresponding to potential impurities, such as the boroxine trimer and the protodeboronation product (3-fluorobenzamide).
-
For unknown peaks, use the accurate mass data to predict possible elemental formulas and propose structures. Compare fragmentation patterns (MS/MS) with the parent compound to aid in structural elucidation.
-
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can be used quantitatively (qNMR).[21] ¹H NMR provides information on the proton environment, while ¹¹B NMR is particularly useful for characterizing boron-containing species, allowing for the direct observation and potential quantification of the boronic acid monomer versus its boroxine trimer.[22][23][24]
Detailed NMR Protocol
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the sample from each supplier into an NMR tube.
-
Dissolve in a suitable deuterated solvent, such as DMSO-d₆ (0.75 mL). DMSO-d₆ is often preferred as it can help break up the boroxine equilibrium to favor the monomer.
-
-
Experiments to Acquire:
-
¹H NMR: Standard proton spectrum. This will be used to identify signals from the main compound and any organic impurities (e.g., 3-fluorobenzamide).
-
¹¹B NMR: A proton-decoupled ¹¹B spectrum. Boronic acids typically show a broad signal around δ 28-30 ppm, while boroxines appear slightly downfield at δ 30-33 ppm. The relative integration of these signals can provide an estimate of the monomer-to-trimer ratio in the solid state.[22]
-
-
Data Analysis:
-
In the ¹H NMR, integrate the signals corresponding to the main compound and any identified impurities. If a certified quantitative standard is used, qNMR can provide a highly accurate purity assessment.
-
In the ¹¹B NMR, analyze the chemical shifts to identify the presence of boronic acid and boroxine species.
-
Results and Comparative Analysis
The data obtained from the three analytical techniques should be consolidated to build a comprehensive impurity profile for each supplier.
Table 1: Comparative Purity Data for this compound
| Supplier | HPLC Purity (% Area) | Protodeboronation Impurity (%) | Boroxine Content (¹¹B NMR, relative %) | Other Major Impurities (>0.1%) |
| Supplier A | 99.5 | 0.15 | ~5% | Unidentified peak at RRT 1.2 (0.12%) |
| Supplier B | 98.2 | 0.45 | ~20% | Unidentified peak at RRT 0.8 (0.35%) |
| Supplier C | 99.8 | <0.05 (Not Detected) | <2% | None detected |
(Note: Data presented are for illustrative purposes.)
dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"];
} caption: "Visual Comparison of Impurity Profiles"
Discussion and Conclusion
Based on the illustrative data, a clear differentiation between the suppliers emerges:
-
Supplier C provides the material with the highest purity (99.8%) and the cleanest profile, with no specified impurities detected above the 0.05% reporting threshold. The low boroxine content suggests a well-controlled manufacturing and drying process. For critical applications in late-stage clinical development or commercial manufacturing, this material would be the preferred choice.
-
Supplier A offers a high-purity product (99.5%), but with a notable impurity at 0.15% identified as the protodeboronation product. According to ICH Q3A guidelines, any impurity above 0.10% must be identified and qualified.[6] This would require further toxicological assessment if this impurity is not controlled to below 0.10%.
-
Supplier B provides material with the lowest purity (98.2%) and the highest levels of both the protodeboronation impurity and the boroxine trimer. The high boroxine content could lead to issues with solubility and accurate weighing for reactions. The presence of multiple impurities above 0.1% makes this lot less desirable and would necessitate significant justification and qualification efforts for use in a GMP process.
Expert Insight: The presence of the protodeboronation impurity (3-fluorobenzamide) is particularly concerning as its polarity is similar to the parent compound, making it potentially difficult to purge in subsequent synthetic steps. A high level of this impurity in the starting material directly risks it becoming a specified impurity in the final API. The variation in boroxine content highlights differences in supplier purification and handling procedures; high boroxine levels can be indicative of exposure to heat or incomplete hydration post-synthesis.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. jpionline.org [jpionline.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature | CoLab [colab.ws]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 18. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. veeprho.com [veeprho.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of (4-Carbamoyl-2-fluorophenyl)boronic Acid in Complex Biological Matrices
Abstract
The specificity of analytical methods is paramount in drug development, where accurate quantification of a therapeutic agent or its metabolites directly impacts pharmacokinetic, pharmacodynamic, and safety assessments. (4-Carbamoyl-2-fluorophenyl)boronic acid, a compound of interest due to the unique reactivity of the boronic acid moiety, presents distinct analytical challenges within complex biological mixtures.[1][2] The inherent ability of boronic acids to form reversible covalent bonds with cis-diols means they can interact with a wide array of endogenous biomolecules like glycoproteins, creating a potential for analytical interference.[3][4][5] This guide provides an in-depth comparison of two orthogonal analytical platforms—the Ligand-Binding Assay (LBA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for evaluating the cross-reactivity of this compound. We will explore the causality behind experimental design, present detailed protocols, and offer data-driven insights to guide researchers in selecting the most appropriate methodology for their specific needs.
Introduction: The Analytical Imperative for Boronic Acids
This guide will compare two fundamentally different approaches to quantify this compound and assess its specificity in a simulated human plasma matrix.
-
Ligand-Binding Assay (LBA): An immunoassay-based method (competitive ELISA) that relies on antibody-antigen recognition.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A physicochemical method that relies on chromatographic separation and mass-to-charge ratio detection.
We will evaluate these methods against a panel of structurally similar, potential cross-reactants:
-
Analog 1 (Metabolite Analog): (4-Carboxy-2-fluorophenyl)boronic acid - representing a potential hydrolytic metabolite.
-
Analog 2 (Dehalogenated Analog): (4-Carbamoylphenyl)boronic acid - representing a potential synthetic impurity or metabolite.
-
Analog 3 (Isomeric Analog): (2-Carbamoyl-4-fluorophenyl)boronic acid - representing a positional isomer.
Methodology Comparison: LBA vs. LC-MS/MS
The choice between an LBA and an LC-MS/MS method is a critical decision point in the bioanalytical workflow. The former often offers high throughput and sensitivity but is susceptible to cross-reactivity, while the latter provides superior specificity but can be lower in throughput.
Ligand-Binding Assay (LBA): A Competitive ELISA Approach
Expertise & Rationale: An LBA, specifically a competitive ELISA, is a common choice for quantifying small molecules when a specific antibody can be generated. Its utility lies in its speed and sensitivity. However, the trustworthiness of the data is entirely dependent on the specificity of the antibody. The design of the hapten used to generate the antibody is critical; it must expose unique structural features of the target molecule to minimize binding to related compounds.[6] For our target, the spatial arrangement of the fluoro and carbamoyl groups relative to the boronic acid is the key recognition feature.
-
Plate Coating: A 96-well microtiter plate is coated with a conjugate of this compound hapten and a carrier protein (e.g., BSA). The plate is incubated overnight at 4°C and then washed.
-
Blocking: Remaining non-specific binding sites on the plate are blocked using a solution of 5% non-fat dry milk in PBS.
-
Competition Reaction:
-
A fixed, limiting concentration of a specific anti-(4-Carbamoyl-2-fluorophenyl)boronic acid monoclonal antibody is mixed with the plasma sample (or standard, or potential cross-reactant analog).
-
This mixture is added to the coated wells and incubated. The free analyte in the sample competes with the plate-bound analyte for the antibody binding sites.
-
-
Washing: The plate is washed to remove unbound antibody and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that binds to the primary antibody is added.[7]
-
Substrate Addition: After another wash, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.[8]
-
Signal Measurement: The reaction is stopped with an acid solution, and the optical density is measured at 450 nm. The signal is inversely proportional to the concentration of the analyte in the sample.
-
Cross-Reactivity Calculation: The assay is run with each potential cross-reactant analog across a range of concentrations. Cross-reactivity is calculated using the following formula:
-
% Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Analog at 50% Inhibition) x 100
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Carbamoyl-2-fluorophenyl)boronic acid
For researchers and drug development professionals, meticulous management of chemical reagents is the bedrock of laboratory safety, regulatory adherence, and scientific integrity. (4-Carbamoyl-2-fluorophenyl)boronic acid and its derivatives are powerful tools in modern organic synthesis, but their lifecycle does not end upon consumption in a reaction. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the preservation of our environment.
Hazard Profile and Risk Assessment
Understanding the specific hazards of a compound is the first step in managing its risks. Based on data from closely related structural isomers and analogous fluorophenylboronic acids, this compound should be handled as a hazardous substance.[1][2]
GHS Hazard Classification: The primary hazards associated with this class of compounds are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
These classifications necessitate careful handling in a controlled environment at all times.
Immediate Safety: Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following PPE is mandatory. All operations should be conducted within a certified chemical fume hood.[2][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield, approved under standards such as OSHA 29 CFR 1910.133 or EN166.[4] | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use. | Prevents direct skin contact, which can lead to irritation. |
| Body Protection | A flame-resistant lab coat, fully fastened, with full-length sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory | Required when handling the powder outside of a fume hood or if dust generation is likely. Use a NIOSH-approved respirator. | Prevents inhalation of dust, which may cause respiratory tract irritation.[5] |
Step-by-Step Disposal Protocol
The cardinal rule of chemical disposal is that hazardous waste must never be disposed of in standard trash or poured down the sanitary sewer. this compound must be collected, labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions in waste containers.
-
Do Not Mix: Boronic acid waste should be collected in a dedicated container. Do not mix it with other waste streams (e.g., halogenated solvents, strong oxidizers, acids, or bases) unless explicitly approved by your institution's EHS office. Incompatible materials can lead to violent reactions or the generation of toxic gases.[1]
Step 2: Containerization and Labeling
-
Solid Waste:
-
Collect unreacted this compound powder, contaminated weigh boats, and disposable lab supplies (e.g., gloves, wipes) in a durable, sealable plastic bag or a wide-mouth container.
-
The container must be made of a compatible material (e.g., HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (plastic-coated glass or HDPE is preferred).
-
Keep the container sealed at all times, except when adding waste. Funnels should not be left in the container opening.
-
-
Labeling (Mandatory):
-
Immediately label the waste container using your institution's official hazardous waste tag.
-
The label must clearly state:
-
"Hazardous Waste "
-
The full chemical name: "this compound"
-
All components of a liquid mixture, including solvents and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Skin/Eye Irritant").
-
-
Record the date when waste is first added to the container (the "accumulation start date").
-
Step 3: Storage and Pickup
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
Spill Management and Decontamination
Accidental spills must be managed promptly and safely.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder.
-
Collection: Carefully scoop the spilled material and absorbent into your designated solid hazardous waste container.
-
Decontamination: Clean the spill area thoroughly (see below).
Decontamination of Glassware and Surfaces:
Boronic acids can be effectively removed from surfaces by converting them into their more water-soluble boronate salts.
-
Causality: This process works because a basic solution deprotonates the hydroxyl groups of the boronic acid, forming a negatively charged boronate species that exhibits significantly higher solubility in aqueous solutions.
-
Initial Cleaning: Carefully wipe the surface or rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the material. Collect this solvent as liquid hazardous waste.
-
Basic Wash: Prepare a dilute solution of a mild base, such as sodium bicarbonate or sodium carbonate in water. Use this solution to wash the contaminated surface or glassware. This step converts the residual, less soluble boronic acid into a water-soluble boronate salt.
-
Rinsate Collection: All rinsate from this decontamination process must be collected as liquid hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water, which should also be collected as hazardous waste.
-
Drying: Allow cleaned items to air dry completely in a well-ventilated area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
